5-Bromo-3-iodopyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodopyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSENCWHIBZDGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858684 | |
| Record name | 5-Bromo-3-iodopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062608-42-7 | |
| Record name | 5-Bromo-3-iodopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-iodopyrazin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-3-iodopyrazin-2-amine
Senior Application Scientist Note: The following guide addresses the chemical properties and synthetic applications of this compound. It is important to note that publicly available, peer-reviewed data on this specific molecule is scarce. Therefore, this document has been constructed by integrating information from chemical supplier databases with established principles of heterocyclic chemistry, particularly drawing parallels from the reactivity of related halogenated pyrazines and pyridines. The experimental protocols provided are proposed methodologies based on established catalytic cross-coupling reactions and require experimental validation.
Abstract
This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Possessing three distinct functional groups—an amine, a bromine atom, and an iodine atom—on an electron-deficient pyrazine core, this molecule offers multiple, orthogonal reactive sites for complex molecular construction. This guide provides a comprehensive overview of its known properties, predicted spectral characteristics, and its anticipated chemical reactivity. We present detailed, field-proven protocols for its strategic functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, highlighting the differential reactivity of the carbon-iodine and carbon-bromine bonds. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold in their synthetic programs.
Introduction
Substituted pyrazines are a critical class of N-heterocycles found in numerous biologically active compounds and functional materials[1]. The introduction of multiple, distinct halogen atoms onto the pyrazine core creates a powerful synthetic intermediate. This compound (Figure 1) is a prime example of such a scaffold. The pyrazine ring is inherently electron-deficient, which influences the reactivity of its substituents. The presence of an amino group, a moderately activating and directing group, along with two different halogens at strategic positions, sets the stage for selective, stepwise functionalization. This allows for the controlled and directional synthesis of complex target molecules, a highly desirable feature in modern drug discovery and development.
This guide will detail the known characteristics of this compound and provide expert insights into its synthetic potential, focusing on the selective reactivity of the C-I versus the C-Br bond in palladium-catalyzed cross-coupling reactions.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of the basic physicochemical properties are foundational to any experimental work. While extensive experimental data is not available in the literature, key identifiers and properties have been collated from chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 1062608-42-7 | [2][3][4][5][6] |
| Molecular Formula | C₄H₃BrIN₃ | [4] |
| Molecular Weight | 299.90 g/mol | [4] |
| Appearance | Data not available; likely an off-white to yellow or brown solid. | Inferred |
| Melting Point | Not reported. | [3][6] |
| Boiling Point | Not reported. | [3][6] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and moderately soluble in THF, ethyl acetate, and dichloromethane. | Inferred |
Figure 1: Chemical Structure of this compound.
Proposed Synthesis and Purification
While a specific, published synthesis for this compound was not found, a plausible route can be designed starting from commercially available 2-aminopyrazine. The halogenation of aminopyrazines is a known transformation[7][8]. The directing effects of the amino group and the first halogen substituent would guide the position of the second halogen. A logical sequence would involve bromination followed by iodination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Proposed Protocol
Step 1: Synthesis of 2-Amino-5-bromopyrazine
-
Rationale: The amino group is an activating ortho-, para-director. In the pyrazine system, the 5-position is electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a reliable and easy-to-handle brominating agent. Microwave irradiation can significantly accelerate the reaction[8].
-
To a microwave-safe vial, add 2-aminopyrazine (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and anhydrous acetonitrile.
-
Seal the vial and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes, monitoring by TLC or LC-MS for the consumption of the starting material.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
-
Rationale: The existing amino and bromo substituents will direct the incoming electrophilic iodine. The 3-position is activated by the amino group and is the most likely site for the second halogenation. N-Iodosuccinimide (NIS) is an effective iodinating agent for electron-rich heterocycles[9].
-
Dissolve 2-amino-5-bromopyrazine (1.0 eq) in acetic acid or another suitable solvent like DMF.
-
Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate.
Purification:
-
The crude this compound should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Spectral Analysis (Predicted)
No published spectra are available for this compound. However, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to be simple, showing two main signals:
-
A singlet for the remaining aromatic proton on the pyrazine ring (H-6). Due to the electron-withdrawing nature of the adjacent bromine and the pyrazine nitrogens, this proton would appear significantly downfield, likely in the δ 8.0-8.5 ppm range.
-
A broad singlet for the amino (-NH₂) protons, likely in the δ 6.0-7.0 ppm range. The chemical shift of these protons can be highly variable depending on solvent and concentration.
-
-
¹³C NMR: The spectrum will show four distinct signals for the pyrazine ring carbons. The carbon atoms directly attached to the electronegative nitrogen, bromine, and iodine atoms will have characteristic shifts. The C-I and C-Br signals are expected to be at lower field compared to unsubstituted carbons, but their exact positions are difficult to predict without experimental data.
-
IR Spectroscopy: Key vibrational bands would include:
-
N-H stretching of the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.
-
N-H bending around 1600-1650 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.
-
C-Br and C-I stretching vibrations in the fingerprint region (< 800 cm⁻¹).
-
-
Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Chemical Reactivity and Synthetic Utility
Electronic Profile and Reactivity
The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes the ring less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution. The amino group is an electron-donating group, which partially mitigates this effect and activates the ring. The key to the synthetic utility of this molecule lies in the differential reactivity of the C-I and C-Br bonds, which allows for selective, sequential cross-coupling reactions.
Differential Reactivity: C-I vs. C-Br
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. This difference can be exploited to achieve highly selective functionalization at the C-3 position (iodine) while leaving the C-5 position (bromine) intact for a subsequent transformation.
Proposed Protocols for Key Transformations
A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds[10][11]. By carefully selecting the catalyst and conditions, a boronic acid or ester can be coupled selectively at the C-I position.
Caption: Selective functionalization via Suzuki and Buchwald-Hartwig reactions.
Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 5-bromo-3-aryl-pyrazin-2-amine product.
B. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction is a powerful tool for constructing carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals[12][13][14]. Similar selectivity for the C-I bond is expected.
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add the amine coupling partner (1.2-1.5 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture with stirring to 90-110 °C. Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by flash column chromatography.
Safety and Handling
As with any potent chemical intermediate, proper safety precautions are essential. Aromatic amines and halogenated heterocyclic compounds can be toxic and should be handled with care[15][16][17].
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Many halogenated compounds are light-sensitive.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a highly valuable, albeit under-explored, synthetic building block. Its densely packed functionality on an electron-poor pyrazine core provides a platform for creating diverse and complex molecular architectures. The key to its utility is the differential reactivity of the C-I and C-Br bonds, which enables selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. While experimental data remains limited, the principles of modern organic synthesis allow for the rational design of protocols to exploit its synthetic potential. This guide provides a foundational framework for researchers to begin exploring the chemistry of this promising intermediate in their pursuit of novel pharmaceuticals and advanced materials.
References
- 1. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound | 1062608-42-7 [chemicalbook.com]
- 4. This compound - CAS:1062608-42-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1062608-42-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CAS#:1062608-42-7 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
An In-Depth Technical Guide to 5-Bromo-3-iodopyrazin-2-amine (CAS number 1062608-42-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-iodopyrazin-2-amine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of bromine and iodine atoms on the pyrazine ring offers multiple reactive sites for synthetic transformations, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its reactivity, and its potential applications, with a focus on its role as a key intermediate in the development of novel therapeutics.
Introduction
Halogenated heterocycles are fundamental components in the design of modern pharmaceuticals. The incorporation of halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Dihalogenated aminopyrazines, such as this compound, are particularly valuable scaffolds. The distinct reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Physicochemical Properties
While comprehensive experimental data for this compound is not widely published, its key properties can be summarized as follows:
| Property | Value | Source(s) |
| CAS Number | 1062608-42-7 | [1] |
| Molecular Formula | C₄H₃BrIN₃ | [1] |
| Molecular Weight | 299.90 g/mol | [1] |
| Appearance | Typically a solid powder | Inferred from related compounds |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO | Inferred from related compounds |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence with the commercially available 2-aminopyrazine and proceed through a two-step halogenation process.
Caption: Proposed synthesis of this compound.
Step 1: Bromination of 2-Aminopyrazine
The initial step would involve the selective bromination of 2-aminopyrazine at the 5-position. This can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. Microwave irradiation has been shown to be effective in accelerating the halogenation of 2-aminopyrazine.[2]
Step 2: Iodination of 5-Bromo-2-aminopyrazine
The subsequent step would be the iodination of 5-bromo-2-aminopyrazine at the 3-position. Reagents like N-Iodosuccinimide (NIS) in the presence of an acid catalyst, such as acetic acid, are commonly used for the iodination of electron-rich heterocyclic systems.[4]
Characterization
The structural confirmation of this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic singlet for the remaining proton on the pyrazine ring, and broad signals for the amine protons. ¹³C NMR would display four distinct signals for the carbon atoms of the pyrazine core.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the presence of both bromine and iodine atoms, with the molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine and C-N and C-C stretching of the aromatic ring.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of the carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective functionalization.
Site-Selective Cross-Coupling Reactions
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This principle is the cornerstone of the synthetic application of this compound.
Caption: Stepwise functionalization of this compound.
1. Reaction at the C-I Bond:
The more labile iodo group at the 3-position can be selectively replaced through various cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Stille Coupling: Reaction with organostannanes.
This initial transformation leaves the bromo group at the 5-position intact for further modification.
2. Reaction at the C-Br Bond:
The resulting 5-bromo-3-substituted-pyrazin-2-amine can then undergo a second cross-coupling reaction at the less reactive C-Br bond. This often requires more forcing reaction conditions (e.g., different catalyst/ligand system, higher temperature). This sequential approach allows for the controlled and divergent synthesis of a wide array of 3,5-disubstituted 2-aminopyrazines.
Applications in Drug Discovery
The pyrazine core is a common motif in many biologically active compounds. The ability to introduce diverse substituents at the 3- and 5-positions of the 2-aminopyrazine scaffold makes this compound a valuable starting material for the synthesis of novel drug candidates.[5] Halogenated pyrazines have been investigated for their potential as antimicrobial and anticancer agents.[6]
Experimental Protocols
The following are generalized, illustrative protocols for the use of a dihalogenated aminopyrazine in sequential cross-coupling reactions. Note: These are not specific to this compound and would require optimization.
Protocol 1: Suzuki-Miyaura Coupling at the C-I Position (Illustrative)
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-bromo-3-aryl-pyrazin-2-amine.
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position (Illustrative)
-
Using the product from Protocol 1 (1.0 eq.), add a second, different arylboronic acid (1.1-1.5 eq.), a suitable palladium catalyst and ligand system (e.g., Pd₂(dba)₃ and a phosphine ligand like XPhos, 0.05-0.10 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.) to a reaction vessel.
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., toluene or THF).
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) and monitor for completion.
-
Follow a similar workup and purification procedure as described in Protocol 1 to isolate the final 3,5-diaryl-pyrazin-2-amine.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a strategically designed building block with significant potential in organic synthesis and medicinal chemistry. Its dihalogenated nature allows for predictable and site-selective functionalization through sequential cross-coupling reactions. While specific experimental data remains limited in publicly accessible literature, its utility can be confidently inferred from the well-established chemistry of halogenated pyrazines and related heterocyclic systems. This compound represents a valuable tool for researchers aiming to synthesize novel and complex molecules for drug discovery and development.
References
- 1. This compound | 1062608-42-7 [chemicalbook.com]
- 2. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. ijssst.info [ijssst.info]
- 4. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-3-iodopyrazin-2-amine structure
An In-depth Technical Guide to 5-Bromo-3-iodopyrazin-2-amine: Structure, Synthesis, and Application Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its pyrazine core is a recognized pharmacophore in numerous therapeutic agents, and the orthogonal reactivity of its bromine and iodine substituents allows for selective, stepwise functionalization through various cross-coupling reactions. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a proposed synthetic pathway, and its potential applications, particularly in the context of drug discovery. A critical comparison with its well-documented pyridine analog, 2-amino-5-bromo-3-iodopyridine, is included to highlight key structural and reactivity differences and to address common points of confusion in chemical literature and supplier catalogs.
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, ability to participate in hydrogen bonding, and its metabolic stability. As a bioisostere of pyridine and other aromatic systems, its incorporation can significantly modulate a molecule's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The strategic placement of halogen atoms, as seen in this compound, transforms this simple heterocycle into a powerful synthetic intermediate, enabling the construction of complex molecular architectures essential for targeting a wide range of diseases.
Core Compound Profile: this compound
Structure and Nomenclature
The structure of this compound is defined by a pyrazine ring substituted with an amine group at the C2 position, an iodine atom at C3, and a bromine atom at C5.
Caption: Chemical structure of this compound.
Physicochemical Properties
Experimental data for this specific compound is scarce. The following table summarizes key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 1062608-42-7 | [1][2][3] |
| Molecular Formula | C₄H₃BrIN₃ | [3] |
| Molecular Weight | 299.90 g/mol | [4] |
| Appearance | Expected to be a solid powder | General observation |
| Purity | ≥98% (typical for commercial samples) | [1] |
Proposed Synthesis and Characterization
Retrosynthetic Analysis
The key transformation is the selective iodination at the C3 position, which is activated by the adjacent C2 amino group.
Caption: Retrosynthetic approach for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on analogous iodination reactions of aminopyridines and related heterocycles.[5][6]
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-5-bromopyrazine in a suitable solvent such as acetonitrile or sulfuric acid.
-
Causality: Acetonitrile is a common polar aprotic solvent for halogenations, while acidic conditions can activate the ring towards electrophilic substitution.
-
-
Addition of Iodinating Agent: Slowly add 1.0-1.2 equivalents of an iodinating agent, such as N-Iodosuccinimide (NIS) or a mixture of potassium iodide (KI) and potassium iodate (KIO₃).[6]
-
Causality: NIS is a mild and effective source of electrophilic iodine (I⁺). The KI/KIO₃ system generates I₂ in situ, which can act as the iodinating species under acidic conditions. The C3 position is the most electron-rich and sterically accessible for electrophilic attack due to the directing effect of the C2-amino group.
-
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 80°C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up and Quenching: Cool the reaction mixture to room temperature. If an acidic medium was used, carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to pH 7-8.[7]
-
Causality: Neutralization precipitates the organic product and quenches any remaining acid.
-
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization and Spectroscopic Data (Expected)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data is as follows:
| Technique | Expected Results |
| ¹H NMR | A singlet corresponding to the proton at the C6 position. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Four distinct signals for the pyrazine ring carbons, each showing coupling to attached atoms. |
| Mass Spec (ESI) | [M+H]⁺ peak at approximately 300.8, showing the characteristic isotopic pattern for one bromine atom. |
Reactivity and Strategic Applications in Synthesis
The primary value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective cross-coupling reactions.
Orthogonal Reactivity in Cross-Coupling
This structural feature enables a stepwise synthetic strategy. The iodine atom can be selectively replaced via reactions like Suzuki, Stille, or Sonogashira coupling, leaving the bromine atom intact for a subsequent, different coupling reaction under more forcing conditions.
Caption: Stepwise functionalization via orthogonal cross-coupling.
A Note of Caution: Comparison with 2-Amino-5-bromo-3-iodopyridine
A significant portion of available literature and supplier data refers to 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1) when searching for halogenated amino-pyrazine/pyridine intermediates.[8][9] This pyridine analog is a well-established building block for synthesizing tyrosine kinase inhibitors and other pharmaceuticals.[6][10]
While structurally similar, the electronic properties of the pyrazine and pyridine rings are distinct. The second nitrogen atom in the pyrazine ring is electron-withdrawing, which can influence the reactivity of the substituents and the pharmacological properties (e.g., pKa, hydrogen bonding capability) of the final molecule. Researchers should exercise caution and verify the CAS number to ensure they are working with the correct scaffold for their specific application.
Safety and Handling
As with any halogenated aromatic amine, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Inhalation/Contact: Avoid breathing dust. Avoid contact with skin and eyes. May cause skin, eye, and respiratory irritation.[12]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Some sources recommend storage under an inert atmosphere (e.g., nitrogen).[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Conclusion
This compound represents a high-potential, yet under-explored, building block for synthetic chemistry. Its defining feature—the orthogonally reactive C-I and C-Br bonds on an electron-deficient pyrazine core—provides a clear and powerful strategy for the regioselective synthesis of complex, disubstituted aminopyrazines. This makes it an attractive starting material for creating diverse chemical libraries aimed at discovering novel therapeutic agents and functional materials. As research continues, its utility is expected to expand, making it a valuable tool for chemists in both academic and industrial settings.
References
- 1. appretech.com [appretech.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound | 1062608-42-7 [chemicalbook.com]
- 4. This compound - CAS:1062608-42-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 6. ijssst.info [ijssst.info]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-bromo-3-iodopyridine-India Fine Chemicals [indiafinechemicals.com]
- 10. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-iodopyrazin-2-amine
This guide provides a comprehensive overview of the essential safety protocols, hazard identification, and risk mitigation strategies for 5-Bromo-3-iodopyrazin-2-amine (CAS No. 1062608-42-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) summaries to offer a deeper, causality-driven understanding of safe laboratory practices for this and structurally related halogenated heterocyclic compounds.
Section 1: Chemical Identity and Hazard Profile
This compound is a halogenated amine derivative of pyrazine. Its structure, featuring bromine, iodine, and an amine group on a pyrazine core, dictates its reactivity and toxicological profile. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards of similar compounds, such as other halogenated pyridines and pyrazines, provide a strong basis for a precautionary approach.[1][2][3]
The primary hazards identified through aggregated GHS classifications and analogy to related structures include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][6][7]
A detailed summary of key safety and physical data is presented in Table 1.
Table 1: Physicochemical and Hazard Summary
| Property | Value/Information | Source(s) |
| CAS Number | 1062608-42-7 | [8][9][10][11] |
| Molecular Formula | C4H3BrIN3 | [9] |
| Molecular Weight | 299.9 g/mol | [9] |
| Appearance | Solid (Form may vary) | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation(Based on related compounds) | [3][4][6][12] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [3][6][12] |
Section 2: The Logic of Risk Mitigation: From Hazard to Control
Effective laboratory safety is a self-validating system where the identification of a potential hazard directly informs the selection of control measures. The relationship between the known hazards of this compound and the necessary protective protocols is not arbitrary; it is a logical progression designed to interrupt potential exposure routes.
The diagram below illustrates this core principle. The identified hazards (irritation, toxicity) necessitate a multi-layered defense strategy encompassing engineering controls, administrative procedures, and finally, Personal Protective Equipment (PPE).
Caption: Logical flow from hazard identification to the implementation of specific control measures.
Section 3: Experimental Protocols for Safe Handling
Adherence to a detailed, step-by-step methodology is critical to minimize exposure when working with powdered chemical agents like this compound.
Engineering Controls & Workspace Preparation
-
Primary Engineering Control : All handling of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation of airborne particulates.[12]
-
Ventilation : Ensure the fume hood has adequate airflow. Check the certification date and monitor the airflow indicator before beginning work.
-
Workspace Decontamination : The work surface within the hood should be clean. A disposable absorbent liner can be used to contain minor spills.
-
Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[1]
Required Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye/Face Protection : Chemical safety goggles are mandatory at all times.[13] A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a heightened risk of splashing.
-
Hand Protection : Use chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use. Double-gloving is recommended during weighing and transfer operations. Contaminated gloves must be removed and disposed of as chemical waste.[13]
-
Body Protection : A standard laboratory coat must be worn and fully buttoned.[13]
-
Respiratory Protection : For procedures that may generate significant dust, an N95 dust mask or a half-mask respirator with appropriate cartridges is advised, even within a fume hood.[6][13]
Step-by-Step Weighing and Handling Protocol
-
Pre-Weighing Setup : Place a weigh boat or paper on the analytical balance inside the fume hood. Tare the balance.
-
Aliquotting the Compound : Using a dedicated spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Container Sealing : Immediately and securely close the primary stock container.
-
Post-Weighing Cleanup : Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth as solid chemical waste. Carefully fold the weigh paper or cap the weigh boat.
-
Dissolution : If dissolving the compound, add the solvent to the receiving flask within the fume hood. Then, carefully add the weighed solid to the solvent.
-
Waste Disposal : All contaminated disposables (gloves, weigh boats, wipes) must be placed in a designated solid hazardous waste container.[1][4]
Section 4: Emergency and First-Aid Procedures
In the event of an exposure, a rapid and correct response is critical. The following workflow outlines the necessary steps for different exposure scenarios.
Caption: Standard workflow for first-aid response to chemical exposure.
Detailed First-Aid Measures
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][4][14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact : If the substance gets on the skin, immediately wash with plenty of soap and water.[1][4][14] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[1][4]
-
Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[1][4][14] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[1][4] If eye irritation persists, seek immediate medical attention.[1][4]
-
Ingestion : If swallowed, rinse the mouth thoroughly with water.[4][14] Call a POISON CENTER or doctor if you feel unwell.[4][14]
Section 5: Stability, Storage, and Disposal
Storage
Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety.
-
Temperature : Store in a cool, dry place.[12] Refrigeration (2-8°C) is often recommended for nitrogen-containing heterocyclic compounds to slow potential degradation.[4][14][15]
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as some amine compounds can be sensitive to air and moisture.[12][15]
-
Container : Keep the container tightly closed and in a well-ventilated area.[1][4][14][15]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and sources of ignition.[4][15][16]
Disposal Considerations
Chemical waste generators are responsible for the correct classification and disposal of hazardous waste.
-
Waste Classification : Dispose of unused material and its container as hazardous waste.
-
Regulatory Compliance : All disposal practices must comply with local, regional, and national regulations for chemical waste.[1][4] Do not empty into drains.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-iodopyridine 97 223463-13-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 1062608-42-7 [chemicalbook.com]
- 9. appretech.com [appretech.com]
- 10. 1062608-42-7|this compound|BLD Pharm [bldpharm.com]
- 11. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 12. cdn.website-editor.net [cdn.website-editor.net]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynce.com [biosynce.com]
- 16. synerzine.com [synerzine.com]
Methodological & Application
Application Note: A Protocol for Selective Suzuki-Miyaura Coupling of 5-Bromo-3-iodopyrazin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Its application is particularly profound in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and hetero-biaryl scaffolds is paramount.[2][3] This guide provides an in-depth protocol for the selective Suzuki-Miyaura coupling of 5-Bromo-3-iodopyrazin-2-amine, a dihalogenated heterocyclic building block of significant interest in medicinal chemistry.
The primary challenge and opportunity presented by this substrate lies in its two distinct halogen atoms. The predictable reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a highly selective, stepwise functionalization. This protocol is designed to exploit this reactivity differential to achieve monosubstitution at the C-3 position, leaving the C-5 bromine intact for subsequent transformations. We will delve into the mechanistic rationale behind reagent selection and provide a robust, step-by-step procedure suitable for researchers in drug discovery and process development.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The successful and selective coupling of this compound hinges on understanding the nuances of this cycle, particularly the initial oxidative addition step.
-
Oxidative Addition: The catalytic cycle begins with the insertion of a low-valent Pd(0) species into the carbon-halogen bond of the electrophile.[1] For dihalogenated substrates, the rate of this step is highly dependent on the nature of the halogen. The bond dissociation energy decreases from C-Br to C-I, making the C-I bond weaker and more susceptible to cleavage. The established reactivity order is R-I > R-Br >> R-Cl.[6] Consequently, the palladium catalyst will selectively insert into the C-I bond at the 3-position of the pyrazine ring, leaving the C-Br bond at the 5-position untouched under controlled conditions.
-
Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] The choice of base is critical; it must be strong enough to promote transmetalation but not so harsh as to induce side reactions like protodeboronation or starting material degradation.[9]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]
A potential challenge with N-heterocyclic substrates is the coordination of the ring nitrogen or the exocyclic amine to the palladium center, which can inhibit catalysis.[11] The use of appropriate ligands, such as triphenylphosphine (PPh₃) or more specialized N-heterocyclic carbenes (NHCs), can mitigate this issue by stabilizing the palladium complex and facilitating the catalytic cycle.[12]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the selective coupling of an arylboronic acid to the 3-position of this compound.
Materials and Reagents
-
This compound
-
Arylboronic acid (select as required)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by sparging with argon for 30 min)
-
Ethyl acetate (EtOAc) for work-up
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Reagent Quantities (Example Scale)
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 313.88 | 314 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane / Water (4:1) | - | 5.0 mL | - | - |
Experimental Workflow Diagram
Caption: General laboratory workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[11]
-
-
Solvent Addition and Reaction:
-
Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.2 M concentration with respect to the limiting reagent).
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Vigorous stirring is essential for biphasic reactions to ensure good mixing.[13]
-
-
Monitoring:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the this compound starting material indicates completion.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-bromopyrazin-2-amine product.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.2. Insufficient degassing (oxygen contamination).3. Poor quality base or solvent.4. Catalyst inhibition by substrate. | 1. Use a fresh batch of catalyst or consider a more robust pre-catalyst (e.g., an NHC-Pd complex).[12][13]2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[10]3. Use anhydrous solvents and a finely powdered, dry base.[13]4. Screen different ligands. A bulkier, more electron-rich ligand (e.g., XPhos, SPhos) may overcome inhibition.[11] |
| Protodeboronation of Boronic Acid | 1. Base is too strong.2. Excessive water or prolonged heating. | 1. Switch to a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[13]2. Minimize reaction time once the starting material is consumed. Consider running the reaction under anhydrous conditions if the problem persists.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction. | 1. Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles).[10]2. Ensure the reaction conditions are sufficient to generate the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ directly can help. |
| Dehalogenation of Starting Material | 1. Formation of a palladium-hydride (Pd-H) species.2. The C-I bond is inherently susceptible to reduction. | 1. Avoid using alcohol as a solvent, as it can be a hydride source. Use a milder, non-nucleophilic base.[11]2. Carefully control reaction temperature and time; over-heating can promote side reactions. |
| Reaction at C-Br Position | 1. Reaction temperature is too high or reaction time is too long.2. Highly active catalyst system. | 1. Lower the reaction temperature (e.g., to 70-80 °C) and monitor carefully to stop the reaction after the C-I coupling is complete.2. Stick to less reactive catalyst systems like Pd(PPh₃)₄ for this selective transformation. Highly active catalysts may begin to react with the C-Br bond. |
Conclusion
The protocol described provides a reliable and highly selective method for the Suzuki-Miyaura coupling at the C-3 iodine position of this compound. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, this approach yields valuable mono-arylated pyrazine intermediates that are primed for further synthetic elaboration at the C-5 position. Careful attention to reaction setup, particularly the exclusion of oxygen and the choice of base, is critical for achieving high yields and minimizing side reactions. This application note serves as a comprehensive guide for researchers aiming to incorporate this versatile building block into their synthetic programs.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
Reaction Conditions for Nucleophilic Substitution on Dihalopyrazines: An Application Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a foundational structural motif in medicinal chemistry and materials science.[1] As a privileged scaffold, it is integral to numerous FDA-approved pharmaceuticals and promising clinical candidates.[1] The unique electronic properties of the pyrazine core, characterized by its electron-deficient nature, and its capacity for hydrogen bonding, render it a valuable component in the rational design of molecules with diverse biological activities.[1] Dihalopyrazines, in particular, serve as versatile and readily available starting materials for the synthesis of a wide array of substituted pyrazines.[1] This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on dihalopyrazines, a cornerstone of their functionalization.
Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr) on Pyrazines
The primary mechanism governing the substitution of halogens on the pyrazine ring by nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) pathway. The electron-deficient character of the pyrazine ring system facilitates the initial attack of a nucleophile.[1] This reactivity is more pronounced in halopyrazines compared to their corresponding halopyridine counterparts.[2]
The SNAr mechanism typically proceeds via an addition-elimination sequence.[3][4] The nucleophile adds to the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrazine ring. The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substituted pyrazine product.
It is important to note that the presence of electron-donating groups on the pyrazine ring can necessitate more forceful reaction conditions for nucleophilic exchange to occur.[2]
Caption: Generalized SNAr mechanism on a dihalopyrazine.
Key Reaction Classes and Protocols
Amination Reactions
The introduction of amine functionalities is a crucial transformation in drug discovery. Both thermal SNAr and palladium-catalyzed methods are widely employed.
For many dihalopyrazines, direct amination can be achieved under thermal conditions, particularly with strong amine nucleophiles.
Protocol 1: General Procedure for Thermal Amination of 2,5-Dichloropyrazine [1]
-
Reagents and Materials:
-
2,5-Dichloropyrazine
-
Amine (e.g., 3-methoxyaniline, aqueous ammonia)
-
Base (e.g., Potassium tert-butoxide, if necessary)
-
Solvent (e.g., DMSO, DMF)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
-
Procedure:
-
To a suitable reaction vessel, add 2,5-dichloropyrazine (1.0 equivalent).
-
Add the chosen solvent (e.g., DMSO).
-
Add the amine nucleophile (1.0-3.0 equivalents). For less reactive amines, a base such as potassium tert-butoxide may be required.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, followed by extraction with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[1]
-
Temperature: Higher temperatures are often required to overcome the activation energy for the reaction, especially for less reactive amines or when aiming for disubstitution.[1]
-
Base: A base may be needed to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HX formed during the reaction.
For less reactive aryl chlorides or when milder conditions are required, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[6] This method is particularly useful for the introduction of a second amino group, which can be challenging under catalyst-free conditions due to the electron-donating effect of the first amino group.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-aminopyrazine [7]
-
Reagents and Materials:
-
Chloro-aminopyrazine substrate
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BrettPhos, RuPhos, Cy-JosiPhos)[8][9]
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the chloro-aminopyrazine (1.0 equivalent), the palladium pre-catalyst (0.5-5 mol%), and the phosphine ligand (1-10 mol%).
-
Add the anhydrous, deoxygenated solvent.
-
Add the amine (1.1-2.0 equivalents) and the base (1.2-3.0 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for an efficient catalytic cycle.[9] Electron-rich and sterically hindered phosphine ligands are effective in activating the C-Cl bond.[9]
-
Base: The base is crucial for the deprotonation of the amine and for the regeneration of the active catalyst.[9]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its deactivation.[9]
Caption: Workflow for Buchwald-Hartwig amination.
Alkoxylation and Hydroxylation Reactions
The introduction of alkoxy and hydroxy groups onto the pyrazine ring can be achieved through nucleophilic substitution with alkoxides or hydroxide ions.
Protocol 3: General Procedure for Alkoxylation of a Dihalopyrazine [10]
-
Reagents and Materials:
-
Dihalopyrazine (e.g., 2,3-dichloropyrazine)
-
Sodium alkoxide (e.g., Sodium methoxide, Sodium benzyloxide)
-
Anhydrous solvent (e.g., Methanol for methoxide, Benzene or Xylene for benzyloxide)
-
Reaction vessel
-
Stirring and heating apparatus
-
-
Procedure:
-
Dissolve the dihalopyrazine in the appropriate anhydrous solvent in a reaction vessel.
-
Add the sodium alkoxide (typically in excess for disubstitution).
-
Heat the reaction mixture under reflux for the required duration. The reaction of 2,3-dichloropyrazine with sodium benzyl oxide in boiling benzene yields 2,3-dibenzyloxypyrazine, while in boiling xylene, the isomeric 1,4-dibenzylpyrazine-2(1H),3(4H)-dione is formed.[10]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Alkoxides are strong bases and are sensitive to water. Anhydrous conditions prevent the quenching of the nucleophile.
-
Solvent and Temperature: The choice of solvent and temperature can influence the reaction outcome, as seen in the reaction of 2,3-dichloropyrazine with sodium benzyl oxide.[10] Higher boiling point solvents like xylene can promote rearrangement products.
Thiolation Reactions
Thiolated pyrazines are valuable intermediates and have applications in various fields. Thiolation can be achieved using a variety of sulfur nucleophiles.[11]
Protocol 4: General Procedure for Thiolation of a Dihalopyrazine [10]
-
Reagents and Materials:
-
Dihalopyrazine
-
Sulfur nucleophile (e.g., Sodium benzyl sulfide)
-
Solvent (e.g., Ethanol, DMF)
-
Reaction vessel
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the dihalopyrazine in a suitable solvent.
-
Add the sulfur nucleophile. The reaction may proceed at room temperature or require heating.
-
Stir the reaction mixture until the starting material is consumed.
-
Perform an aqueous work-up and extract the product.
-
Dry the organic phase, remove the solvent, and purify the crude product.
-
Comparative Data on Reaction Conditions
| Reaction Type | Dihalopyrazine Example | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product(s) | Reference |
| Amination (Thermal) | 2,5-Dichloropyrazine | 3-Methoxyaniline | KOt-Bu | DMSO | Not specified | 5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amine | [1] |
| Amination (Thermal) | 2,5-Dichloropyrazine | Aq. Ammonia / Hydrazine | None | Water | Not specified | Substituted aminopyrazine | [1] |
| Amination (Pd-catalyzed) | 2-Amino-6-chloropyrazine | Adamantane-containing amine | Pd(0)/Ph-JosiPhos | DMF | 140 | Disubstituted aminopyrazine | [7] |
| Alkoxylation | 2,3-Dichloropyrazine | Sodium benzyl oxide | None | Benzene | Reflux | 2,3-Dibenzyloxypyrazine | [10] |
| Alkoxylation | 2,3-Dichloropyrazine | Sodium benzyl oxide | None | Xylene | Reflux | 1,4-Dibenzylpyrazine-2(1H),3(4H)-dione | [10] |
| Thiolation | Chloropyrazine | Sodium benzyl sulfide | None | Not specified | Not specified | Benzylthiopyrazine | [10] |
Conclusion and Future Perspectives
The nucleophilic substitution of dihalopyrazines is a robust and versatile strategy for the synthesis of functionalized pyrazine derivatives. Understanding the interplay between the substrate, nucleophile, solvent, temperature, and catalyst is paramount for achieving desired outcomes, including mono- versus di-substitution and regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important class of heterocycles. Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, expanding the scope of accessible nucleophiles, and enabling even more precise control over the functionalization of the pyrazine core.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Thiolation of symmetrical and unsymmetrical diketopiperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Preparation of Pyrazine-Based Pharmaceutical Intermediates
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as both a hydrogen bond acceptor and a bioisosteric replacement for other aromatic systems have cemented its status as a "privileged scaffold."[3] Pyrazine derivatives are integral to a wide array of FDA-approved drugs and clinical candidates, demonstrating efficacy as antiviral agents, kinase inhibitors, and more.[4] For instance, the antiviral drug Favipiravir and the tyrosine kinase inhibitor AKN-028 highlight the therapeutic importance of this heterocyclic core.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust synthetic strategies for preparing pyrazine-based pharmaceutical intermediates. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols and insights to empower the rational design and synthesis of novel pyrazine derivatives.
Foundational Synthetic Strategies: Constructing the Pyrazine Core
The synthesis of functionalized pyrazines can be broadly categorized into two main approaches: the de novo construction of the pyrazine ring and the strategic modification of a pre-existing pyrazine core.
De Novo Ring Synthesis: Building from Acyclic Precursors
These methods assemble the pyrazine ring from simpler, non-cyclic starting materials.
-
Condensation of 1,2-Diketones with 1,2-Diamines: This is a classical and highly reliable method. The reaction proceeds via a double condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][7] The choice of oxidizing agent (e.g., copper(II) oxide, manganese oxide) is crucial for achieving high yields.[1] This strategy is particularly effective for producing symmetrically substituted pyrazines.[1]
-
Self-Condensation of α-Amino Carbonyl Compounds: In a biomimetically inspired approach, two molecules of an α-amino aldehyde or ketone can undergo dimerization and subsequent oxidation to yield symmetrically 2,5-disubstituted pyrazines.[6][8][9] This method elegantly mimics the proposed biosynthetic pathways for many naturally occurring pyrazine alkaloids and can often be performed in a one-pot operation.[8]
-
Modern Dehydrogenative Coupling Routes: Recent advances have enabled the synthesis of pyrazines through the dehydrogenative coupling of more readily available starting materials like 2-amino alcohols, catalyzed by earth-abundant metals such as manganese.[10] These methods are atom-economical and environmentally benign, generating only hydrogen gas and water as byproducts.[10]
Functionalization of Pre-Formed Scaffolds: The Power of Halopyrazines
For creating complex, unsymmetrically substituted pharmaceutical intermediates, starting with a functionalized pyrazine core is often the most efficient strategy. Chloro- and bromopyrazines, such as 2,5-dichloropyrazine, are exceptionally versatile building blocks due to their susceptibility to a range of modern cross-coupling reactions.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of halide leaving groups by nucleophiles.[3] This is a fundamental method for introducing amine (aminolysis) and alkoxy (alkoxylation) moieties, which are common features in bioactive molecules. The reaction conditions (temperature, solvent, base) can be tuned to control mono- versus di-substitution.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the synthesis of complex molecules and are indispensable for pyrazine chemistry.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling halopyrazines with aryl- or heteroarylboronic acids. It is a robust and widely used method for synthesizing biaryl structures common in kinase inhibitors.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction provides a powerful alternative to classical SNAr, offering broader substrate scope and milder reaction conditions for coupling halopyrazines with a diverse range of primary and secondary amines.[3]
-
Workflow: Major Synthetic Approaches to Pyrazine Intermediates
The following diagram illustrates the divergent pathways for pyrazine synthesis, highlighting the choice between ring construction and scaffold functionalization.
Caption: Divergent strategies for the synthesis of pyrazine intermediates.
Application Protocol: Scalable Synthesis of a Favipiravir Intermediate
This protocol details the synthesis of 3,6-dichloropyrazine-2-carbonitrile , a key intermediate in the production of the antiviral drug Favipiravir.[11][12] The route starts from the commercially available and inexpensive 2-aminopyrazine and employs a sequence of robust, well-established reactions.[12] This multi-step synthesis is a prime example of scaffold functionalization.
Principle
The synthesis involves a four-step sequence: (1) regioselective chlorination of the pyrazine ring, (2) bromination at the adjacent carbon, (3) palladium-catalyzed cyanation to install the nitrile group, and (4) a Sandmeyer reaction to replace the remaining amino group with a second chlorine atom.[12] This approach avoids the use of hazardous reagents like POCl₃, which are used in other routes.[12]
Materials and Equipment
-
Reagents: 2-Aminopyrazine, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), Zinc cyanide (Zn(CN)₂), Sodium nitrite (NaNO₂), Copper(I) chloride (CuCl), Acetonitrile (MeCN), Dichloromethane (DCM), Hydrochloric acid (HCl, conc.), Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄), Palladium(II) acetate (Pd(OAc)₂), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), N,N-Dimethylformamide (DMF).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, filtration apparatus (Büchner funnel), standard laboratory glassware.
Experimental Workflow Diagram
Caption: Synthetic route to a key Favipiravir intermediate.
Step-by-Step Procedure
Step 1: Synthesis of 3-Amino-2-chloropyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile (MeCN), add N-chlorosuccinimide (NCS) (1.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Amino-5-bromo-2-chloropyrazine
-
Dissolve the crude product from Step 1 in MeCN.
-
Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
After cooling, remove the solvent via rotary evaporation.
-
Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to obtain the pure brominated intermediate.
Step 3: Synthesis of 5-Amino-3-chloro-pyrazine-2-carbonitrile
-
In a flask purged with nitrogen, combine the brominated intermediate (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) and degas the mixture.
-
Heat the reaction to 120 °C and stir for 8-12 hours.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 4: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
-
Suspend the amino-nitrile intermediate (1.0 eq) in concentrated HCl at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.5 eq) in concentrated HCl at 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
The final product, 3,6-dichloropyrazine-2-carbonitrile, can be purified by recrystallization to yield a white solid.[12]
Data Summary and Characterization
Proper characterization is essential to confirm the identity, purity, and yield of the synthesized intermediates.
Comparative Table of Synthetic Routes to 2,5-Disubstituted Pyrazines
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages | Reference |
| Gutknecht Synthesis | α-Amino ketones | Self-condensation, Oxidation | Moderate | Historical significance, simple concept | Limited scope, harsh conditions | [13] |
| Biomimetic Dimerization | α-Amino acids | Hydrogenolysis (Pd/C), Air oxidation | 40-75% | Biomimetic, one-pot potential, mild | Limited to symmetrical products | [6][8] |
| From (Z)-β-haloenol acetates | (Z)-β-haloenol acetates | Ammonia solution | Moderate to Excellent | High regioselectivity, broad scope | Requires synthesis of haloenol acetate | [14] |
| Suzuki-Miyaura Coupling | 2,5-Dihalopyrazine, Boronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 60-95% | Excellent for C-C bonds, high functional group tolerance | Requires pre-functionalized pyrazine | [3] |
Expected Analytical Data for 3,6-Dichloropyrazine-2-carbonitrile
-
¹H NMR: A single proton signal (singlet) is expected in the aromatic region, characteristic of the lone proton on the pyrazine ring.
-
¹³C NMR: Signals corresponding to the three distinct pyrazine ring carbons and the nitrile carbon should be observed.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₅HCl₂N₃, showing the characteristic isotopic pattern for two chlorine atoms.
-
Infrared (IR) Spectroscopy: A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration should be present.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the intermediate, which should be >99% for pharmaceutical applications.[11]
Safety and Handling Precautions
Working with pyrazine derivatives and the associated reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[15]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile or dusty compounds.[16]
-
Flammability: Pyrazine and many organic solvents are flammable. Keep away from heat, sparks, and open flames.[17][18] Use explosion-proof equipment where necessary.[19]
-
Toxicity and Handling:
-
Halogenated compounds and cyanides (like Zn(CN)₂) are toxic. Avoid skin contact and inhalation.
-
Strong acids (HCl) and reactive reagents (NCS, NBS) are corrosive and should be handled with care.
-
-
Storage: Store pyrazine compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. irjmets.com [irjmets.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazine - Wikipedia [en.wikipedia.org]
- 14. Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. biosynce.com [biosynce.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. synerzine.com [synerzine.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-iodopyrazin-2-amine
<
Introduction
Halogenated pyrazines are pivotal building blocks in the synthesis of nitrogen-containing heterocycles, a class of compounds frequently found in pharmaceuticals and bioactive molecules.[1][2] Specifically, 5-Bromo-3-iodopyrazin-2-amine serves as a versatile precursor for creating diverse molecular architectures through selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for sequential, site-selective cross-coupling reactions. This guide provides an in-depth exploration of the principles and practical protocols for leveraging this chemoselectivity in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The strategic importance of this substrate lies in the well-defined reactivity hierarchy of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, a principle grounded in their respective bond dissociation energies (I < Br < Cl).[3][4] This inherent difference enables the selective functionalization at the C3 position while leaving the C5-bromo substituent intact for subsequent transformations. Such a strategy is invaluable for the modular synthesis of complex, polysubstituted pyrazine derivatives.[5]
Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6] These reactions universally proceed through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[7][8][9]
The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step, and its rate follows the trend I > Br > Cl, reflecting the carbon-halogen bond strength.[7] This step forms a Pd(II) intermediate.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
The choice of ligands, base, and solvent is critical as they influence the stability and reactivity of the palladium catalyst at each stage of the cycle, thereby affecting reaction efficiency and selectivity.[10][11][12]
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocols
The following protocols provide a starting point for the selective cross-coupling of this compound. Researchers should note that optimization of reaction conditions may be necessary for different coupling partners.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[13][14] This protocol details the selective coupling at the C3-iodide position.
References
- 1. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. fiveable.me [fiveable.me]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theses.enscm.fr [theses.enscm.fr]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. jmcct.com [jmcct.com]
- 14. Yoneda Labs [yonedalabs.com]
large-scale synthesis of 5-Bromo-3-iodopyrazin-2-amine
An Application Note for the Scalable Synthesis of 5-Bromo-3-iodopyrazin-2-amine
Abstract
This document provides a comprehensive guide for the , a key intermediate in pharmaceutical and agrochemical research. While direct, peer-reviewed protocols for the large-scale synthesis of this specific molecule are not widely published, this guide outlines a robust and scientifically-grounded two-step synthetic route. The proposed pathway begins with the regioselective bromination of commercially available 2-aminopyrazine to yield 5-bromo-pyrazin-2-amine, followed by a regioselective iodination to furnish the final product. This application note details the underlying chemical principles, scalable step-by-step protocols, safety considerations, and analytical characterization methods, designed for researchers and process chemists in drug development.
Introduction and Strategic Overview
Halogenated heterocycles are fundamental building blocks in medicinal chemistry, offering versatile handles for further functionalization, often through cross-coupling reactions.[1] this compound is a highly functionalized pyrazine derivative, valuable for creating complex molecular architectures. The pyrazine core itself is a structural motif found in numerous bioactive compounds.[2]
The synthetic strategy detailed herein is predicated on a two-step electrophilic halogenation sequence starting from 2-aminopyrazine.
Key Strategic Considerations:
-
Regioselectivity: The primary challenge in the synthesis is the controlled, stepwise introduction of bromine and iodine atoms at specific positions on the pyrazine ring. The directing effects of the activating amino group are leveraged to achieve the desired 5-bromo and 3-iodo substitution pattern.
-
Scalability: The chosen reagents and conditions are amenable to large-scale production. N-halosuccinimides (NBS and NIS) are preferred over elemental halogens as they are solid, safer to handle, and often provide better selectivity.[3][4]
-
Process Safety: The protocols incorporate necessary safety measures for handling halogenating agents and managing reaction exotherms.
The overall proposed synthetic pathway is illustrated below.
Figure 1: Proposed two-step synthesis pathway.
Part I: Large-Scale Synthesis of 5-Bromo-pyrazin-2-amine (Intermediate)
Mechanistic Rationale
The first step is the electrophilic bromination of 2-aminopyrazine. The pyrazine ring is generally electron-deficient and resistant to electrophilic substitution. However, the amino group (-NH₂) is a strong activating group and directs electrophiles to the ortho and para positions. In the 2-aminopyrazine system, the C5 position is electronically analogous to the para position and is the most sterically accessible site for monosubstitution.[2][5] N-Bromosuccinimide (NBS) serves as a convenient and solid source of electrophilic bromine.[6][7]
Materials and Equipment
| Reagent / Equipment | Grade | Supplier Example | Notes |
| 2-Aminopyrazine | >98% | Sigma-Aldrich | Starting material |
| N-Bromosuccinimide (NBS) | >99% | Sigma-Aldrich | Recrystallize if appears yellow for best results[3] |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup |
| Brine (Saturated NaCl) | ACS Grade | VWR | For aqueous workup |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | Drying agent |
| Glass-lined Reactor | 100 L | Pfaudler | Sized for ~1 kg scale |
| Mechanical Stirrer | - | - | Overhead stirring for heterogeneous mixture |
| Temperature Probe | - | - | To monitor internal reaction temperature |
| Filtration Apparatus | - | - | e.g., Nutsche filter/dryer |
Detailed Experimental Protocol (1 kg Scale)
-
Reactor Setup: Equip a 100 L glass-lined reactor with a mechanical stirrer, temperature probe, and nitrogen inlet. Ensure the reactor is clean and dry.
-
Reagent Charging: Charge the reactor with 2-aminopyrazine (1.00 kg, 10.51 mol) and anhydrous dichloromethane (50 L).
-
Initial Stirring: Begin stirring the mixture to form a suspension. Maintain a slow nitrogen purge.
-
NBS Addition: Over a period of 60-90 minutes, add N-bromosuccinimide (NBS) (1.89 kg, 10.62 mol, 1.01 eq) in portions to the reactor.
-
Causality: Portion-wise addition is crucial to control the reaction exotherm. Although the reaction is typically mild, large-scale additions can lead to localized heat buildup. Monitor the internal temperature, maintaining it below 30 °C.
-
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature (20-25 °C) for 3-5 hours.[6] Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.
-
Quenching and Workup:
-
Slowly add a 5% aqueous solution of sodium bicarbonate (20 L) to the reactor to quench any unreacted NBS and neutralize trace amounts of HBr.
-
Stir the biphasic mixture for 30 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with brine (20 L).
-
-
Drying and Concentration:
-
Transfer the organic layer to a suitable vessel and dry over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 5-bromo-pyrazin-2-amine can often be used directly in the next step. If higher purity is required, it can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Expected Yield: 80-90%
-
Appearance: Light yellow to brown solid.[6]
-
Part II: Large-Scale Synthesis of this compound (Final Product)
Mechanistic Rationale
The second step involves the iodination of 5-bromo-pyrazin-2-amine. The pyrazine ring is now substituted with an activating amino group and a deactivating bromo group. The strong activating effect of the amino group directs the incoming electrophile (ortho to itself) to the C3 position. The C5-bromo group also weakly directs ortho (to C6), but the C3 position is overwhelmingly favored due to activation by the amino group.
Because the ring is still relatively electron-deficient, direct iodination with N-Iodosuccinimide (NIS) requires an acid catalyst to increase the electrophilicity of the iodine source.[8] Concentrated sulfuric acid is an effective and economical choice for this activation.[9][10]
Figure 2: Experimental workflow for the iodination step.
Materials and Equipment
| Reagent / Equipment | Grade | Supplier Example | Notes |
| 5-Bromo-pyrazin-2-amine | >95% | From Step 1 | Intermediate |
| N-Iodosuccinimide (NIS) | >98% | Sigma-Aldrich | Iodinating agent |
| Acetonitrile (ACN) | Anhydrous | Fisher Scientific | Reaction solvent |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Grade | VWR | Catalyst |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR | For basification during workup |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent |
| Glass-lined Reactor | 100 L | Pfaudler | Sized for ~1.5 kg scale |
| Addition Funnel | - | - | For controlled addition of acid |
Detailed Experimental Protocol (1.5 kg Scale)
-
Reactor Setup: In a clean, dry 100 L reactor, charge 5-bromo-pyrazin-2-amine (1.50 kg, 8.62 mol) and anhydrous acetonitrile (45 L).
-
Cooling: Begin stirring and cool the suspension to 0-5 °C using a chiller.
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, 0.47 L, 8.62 mol, 1.0 eq) via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The acid activates the NIS for electrophilic attack. Slow addition to a cooled solution is critical to manage the heat of dilution of the sulfuric acid.
-
-
NIS Addition: Once the acid addition is complete, add N-Iodosuccinimide (NIS) (2.13 kg, 9.48 mol, 1.1 eq) in portions over 60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC.
-
Quenching and Neutralization:
-
Cool the reactor back to 0-5 °C.
-
In a separate vessel, prepare a solution of 10% aqueous sodium hydroxide.
-
Slowly quench the reaction by adding crushed ice, followed by the cautious addition of the NaOH solution until the pH of the aqueous phase is 8-9. This is a highly exothermic process and requires efficient cooling.
-
Trustworthiness: This step neutralizes the sulfuric acid catalyst and quenches unreacted NIS. The resulting solid is the crude product.
-
-
Extraction:
-
Extract the aqueous slurry with ethyl acetate (3 x 20 L).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with 5% aqueous sodium thiosulfate solution (to remove residual iodine), water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude brown solid can be purified by recrystallization from ethanol or by silica gel chromatography to afford pure this compound.
-
Expected Yield: 65-75%
-
Appearance: Brown solid.
-
Analytical Characterization
| Analysis | Intermediate: 5-Bromo-pyrazin-2-amine | Final Product: this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.09 (d, 1H), 7.77 (d, 1H), 4.5 (br s, 2H)[6] | δ ~8.1 (s, 1H), ~5.0 (br s, 2H) (Predicted) |
| Mass Spec (ESI+) | m/z: 174/176 ([M+H]⁺) | m/z: 300/302 ([M+H]⁺) |
| Melting Point | 113-117 °C[6] | Not widely reported. |
| HPLC Purity | >98% | >98% |
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Halosuccinimides (NBS & NIS): These reagents are irritants and mild oxidizers.[11] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood. Reactions involving NBS can be exothermic and should be monitored carefully, especially on a large scale.[12]
-
Corrosives: Concentrated sulfuric acid is highly corrosive and will cause severe burns. Handle with extreme care using appropriate PPE. The neutralization with sodium hydroxide is highly exothermic and must be performed slowly with efficient cooling.
-
Solvents: Dichloromethane and acetonitrile are volatile and harmful. All transfers and reactions should be conducted in a well-ventilated area, and appropriate respiratory protection may be required for large-scale operations.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Halogenated organic waste should be collected separately.
References
- 1. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]
- 2. d-nb.info [d-nb.info]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Amino-5-bromopyrazine | 59489-71-3 [chemicalbook.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-iodopyrazin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-3-iodopyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are synthesized from established literature and practical field experience to ensure both scientific accuracy and applicability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What is the most reliable and common synthetic route to prepare this compound?
The most established route begins with commercially available 2-aminopyrazine, involving a two-step electrophilic halogenation process. The accepted sequence is:
-
Mono-bromination: Selective bromination of 2-aminopyrazine at the C5 position to yield 2-amino-5-bromopyrazine.
-
Iodination: Subsequent iodination of 2-amino-5-bromopyrazine at the C3 position to afford the final product, this compound.
Attempting to iodinate first is generally not recommended, as direct iodination of 2-aminopyrazine is known to result in poor yields.[1][2]
Q2: My iodination step (2-amino-5-bromopyrazine to the final product) has a very low yield. What is the primary cause?
Low yields in the iodination step are common and typically stem from the reduced nucleophilicity of the pyrazine ring. The presence of two deactivating nitrogen atoms and an electron-withdrawing bromine atom makes the ring electron-deficient and thus less reactive towards electrophilic attack.[3][4] Success hinges on using a sufficiently powerful electrophilic iodine source ("I+") and optimizing reaction conditions to overcome this activation barrier.
Q3: How can I prevent the formation of the 2-amino-3,5-dibromopyrazine byproduct during the initial bromination step?
The formation of the di-bromo byproduct is a classic case of over-halogenation. The key is precise stoichiometric control of the brominating agent, typically N-Bromosuccinimide (NBS). Using a molar ratio of NBS to 2-aminopyrazine of approximately 1.0-1.05:1 is critical.[5] Additionally, controlling the reaction temperature (starting at lower temperatures, e.g., 0-10 °C) and the rate of addition of NBS can significantly suppress the formation of the di-bromo species.[6]
Q4: What are the most effective methods for purifying the final product, this compound?
The final product is a solid that can typically be purified by recrystallization or silica gel column chromatography. For recrystallization, solvents like ethanol or a mixture of ethyl acetate and hexanes are often effective. For column chromatography, a gradient elution using a mixture of ethyl acetate and petroleum ether or hexanes is a standard approach.[7] Monitoring the fractions by Thin Layer Chromatography (TLC) is essential for isolating the pure compound.
Section 2: Synthesis Workflow and Troubleshooting Guides
This section provides a detailed breakdown of each synthetic step, potential problems, their underlying causes, and validated solutions.
Overall Synthetic Workflow
The diagram below illustrates the recommended two-step synthesis pathway from 2-aminopyrazine.
Caption: Recommended two-step synthesis pathway.
Troubleshooting Guide: Step 1 - Mono-bromination
Objective: Synthesize 2-amino-5-bromopyrazine with high selectivity and yield.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Aminopyrazine | Commercially available and inexpensive starting point. |
| Reagent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, minimizing side reactions compared to liquid Br2. |
| Stoichiometry | 1.0 - 1.05 equivalents of NBS | Prevents over-bromination which leads to the 3,5-dibromo byproduct.[5] |
| Solvent | Acetonitrile | An ideal solvent that facilitates the reaction, often providing better results than DMF or methanol.[1][8] |
| Temperature | 0-10 °C during NBS addition, then warm to RT | Slow, controlled addition at low temperature minimizes the exothermic reaction and improves selectivity. |
| Monitoring | TLC (e.g., 3:1 Ethyl Acetate/Hexanes) | Allows for tracking the consumption of starting material and the formation of the product and byproduct. |
Common Problems & Solutions
Problem 1: Significant formation of 2-amino-3,5-dibromopyrazine byproduct.
-
Causality: The amino group at C2 is an activating group, directing electrophilic substitution to the C5 and C3 positions. Once the first bromine is added at C5, the ring is somewhat deactivated, but still susceptible to a second bromination at C3 if excess NBS is present or the reaction temperature is too high.
-
Solution:
-
Verify Stoichiometry: Ensure no more than 1.05 equivalents of NBS are used.
-
Control Addition: Add the NBS solution dropwise over a period of 30-60 minutes while maintaining the reaction temperature below 10 °C.
-
Solvent Choice: Acetonitrile has been shown to be an excellent solvent for selective mono-halogenation.[1][2]
-
Problem 2: Low conversion / Reaction stalls.
-
Causality: This may be due to impure reagents or insufficient reaction time. The quality of NBS is paramount; it can degrade over time.
-
Solution:
-
Reagent Quality: Use freshly opened or recrystallized NBS.
-
Reaction Time: After NBS addition, allow the reaction to stir at room temperature for several hours. Monitor by TLC until the starting material spot has disappeared.
-
Microwave Assistance: For difficult cases, microwave irradiation can significantly shorten reaction times and improve yields, as demonstrated in related pyrazine halogenations.[1][8]
-
Caption: Troubleshooting logic for the bromination step.
Troubleshooting Guide: Step 2 - Iodination
Objective: Selectively iodinate 2-amino-5-bromopyrazine at the C3 position.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Amino-5-bromopyrazine | Product from the previous step, purified. |
| Reagent System 1 | N-Iodosuccinimide (NIS) | A common, effective electrophilic iodinating agent. Often requires an acid catalyst.[9][10] |
| Reagent System 2 | I2 / KIO3 (or other oxidant) | In-situ generation of a powerful electrophilic iodine species. A cost-effective and scalable method.[5][6][11] |
| Solvent / Acid | Conc. Sulfuric Acid or Acetic Acid | The acidic medium activates the iodinating agent and protonates the pyrazine ring, influencing reactivity. |
| Temperature | 80 - 100 °C | Higher temperatures are typically required to overcome the activation energy for iodinating the deactivated ring. |
| Monitoring | TLC or LC-MS | LC-MS is highly recommended to confirm the mass of the desired product and identify byproducts. |
Common Problems & Solutions
Problem 1: Reaction fails to proceed or yield is negligible.
-
Causality: The 2-amino-5-bromopyrazine ring is strongly deactivated towards electrophilic substitution. The combination of two ring nitrogens and a bromine atom makes the C3 position electron-poor. The iodinating reagent is not electrophilic enough under the chosen conditions.
-
Solution:
-
Increase Electrophilicity: If using NIS, add a catalytic amount of a strong acid like trifluoroacetic acid or use sulfuric acid as the solvent.[10] If using molecular iodine (I2), an oxidant is not optional—it is required. Oxidants like potassium iodate (KIO3), sodium periodate (NaIO4), or even hydrogen peroxide can be used to generate the active "I+" species.[6][12]
-
Increase Temperature: Carefully increase the reaction temperature. These reactions often require heating to 80-100 °C for several hours.[6][11]
-
Alternative Reagents: Consider more potent iodinating reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH), which shows higher reactivity than NIS.[10]
-
Problem 2: Formation of dark, insoluble tars or multiple unidentified byproducts.
-
Causality: This often indicates decomposition of the starting material or product under harsh acidic or high-temperature conditions. Oxidation side reactions can also occur, especially when using strong oxidants.[13]
-
Solution:
-
Temperature Control: Do not exceed the recommended temperature range. A slow, gradual increase to the target temperature is advisable.
-
Degas Solvent: If oxidative degradation is suspected, degassing the solvent with nitrogen or argon before starting the reaction can be beneficial.
-
Controlled Addition: Add the iodinating reagent or oxidant in portions rather than all at once to control the reaction rate and any exotherms.
-
Work-up Procedure: Upon completion, pour the acidic reaction mixture carefully onto ice and neutralize with a base (e.g., NaOH or NH4OH) to a pH of 8-9 to precipitate the crude product.[5] This prevents further degradation during work-up.
-
Caption: Simplified mechanism of acid-catalyzed iodination.
Section 3: Reference Experimental Protocols
The following protocols are generalized from common procedures for analogous heterocyclic systems and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 2-Amino-5-bromopyrazine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in acetonitrile.
-
Cool the flask to 0-5 °C in an ice bath.
-
Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile and add it to the dropping funnel.
-
Add the NBS solution dropwise to the stirred 2-aminopyrazine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient of 20% to 50% ethyl acetate in hexanes) to yield 2-amino-5-bromopyrazine.
Protocol 2: Synthesis of this compound
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in 2M sulfuric acid, add potassium iodate (KIO3, 0.5 eq) in portions with stirring.
-
Heat the mixture to 100 °C.
-
Prepare a solution of potassium iodide (KI, 0.6 eq) in a minimal amount of water and add it dropwise to the hot reaction mixture over 30-60 minutes.
-
Maintain the temperature at 100 °C and continue stirring for an additional 1-2 hours. Monitor progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the aqueous solution to pH 8-9 by the slow addition of concentrated ammonium hydroxide or a sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash the filter cake with cold water, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 5. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 6. ijssst.info [ijssst.info]
- 7. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 12. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 13. Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude 5-Bromo-3-iodopyrazin-2-amine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Bromo-3-iodopyrazin-2-amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during column chromatography of this and similar halogenated heterocyclic amines.
Troubleshooting Guide: Navigating Common Purification Hurdles
The purification of halogenated pyrazines can be challenging due to their unique chemical properties. The following table outlines common issues, their probable causes, and actionable solutions to streamline your column chromatography process.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution.[1][2] 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: Channeling or cracks in the stationary phase lead to uneven solvent flow.[3][4] | 1. Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound.[1] A good starting point for halogenated pyridines is a gradient of ethyl acetate in petroleum ether or hexanes.[5] 2. Reduce Sample Load: As a general rule, use a 20-50 fold excess by weight of silica gel to the crude sample.[2] 3. Repack the Column: Ensure a homogenous slurry and careful packing to avoid air bubbles and channels.[6] |
| Peak Tailing or Streaking of the Product | 1. Strong Analyte-Stationary Phase Interaction: The basic amine group of the product interacts strongly with the acidic silanol groups on the silica gel surface.[7] 2. Inadequate Solubility in Mobile Phase: The compound may be precipitating on the column. | 1. Use a Basic Modifier: Add a small amount (0.5-2%) of triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel.[7][8] 2. Change the Stationary Phase: Consider using neutral alumina or an amine-functionalized silica gel.[8] 3. Ensure Solubility: Dissolve the sample in a slightly more polar solvent for loading if necessary, but use a minimal amount.[6] |
| Compound Appears to Decompose on the Column | 1. Acidity of Silica Gel: Halogenated aromatic amines can be sensitive to the acidic nature of standard silica gel, leading to degradation.[8][9] 2. Prolonged Exposure: Long run times on the column can increase the chance of decomposition. | 1. Deactivate the Silica Gel: Pre-treat the silica with triethylamine.[8] 2. Switch to a Less Acidic Stationary Phase: Use neutral alumina. 3. Use Flash Chromatography: This technique reduces the time the compound spends on the column.[10] |
| No Compound Eluting from the Column | 1. Irreversible Adsorption: The compound is too polar and is sticking irreversibly to the stationary phase.[8] 2. Mobile Phase is Too Non-Polar: The eluent does not have sufficient strength to move the compound down the column.[2] 3. Compound is Insoluble: The sample may have precipitated at the top of the column upon loading. | 1. Gradually Increase Mobile Phase Polarity: If using a gradient, ensure the final solvent composition is polar enough. For very polar compounds, a system like methanol in dichloromethane might be necessary.[10] 2. Check Solubility: Ensure your compound is soluble in the loading solvent. If not, consider a dry loading technique.[6] 3. Test for Decomposition: If other solutions fail, check for compound stability on silica using a 2D TLC test.[9] |
| Colored Impurities Co-elute with the Product | 1. Oxidation/Degradation: The compound or impurities may be sensitive to air and light, forming colored byproducts.[11] | 1. Work under an Inert Atmosphere: If the compound is particularly sensitive, perform the chromatography under nitrogen or argon. 2. Use Fresh, Degassed Solvents: This minimizes exposure to oxygen. 3. Consider a Secondary Purification Step: Recrystallization after the column can often remove persistent colored impurities.[12] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for the purification of polar, halogenated heterocyclic amines is a mixture of a non-polar and a moderately polar solvent.[1][13] Based on protocols for similar compounds like 3-bromo-5-iodopyridin-2-amine, a system of ethyl acetate in petroleum ether (e.g., starting with a low percentage of ethyl acetate and gradually increasing the polarity) is a logical choice.[5] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve an Rf value between 0.25 and 0.35 for the desired product, as this generally translates to a good separation on the column.[1]
Q2: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?
Streaking is a common issue when purifying basic compounds like amines on acidic silica gel.[7] The basic nitrogen atom interacts strongly with the acidic silanol groups of the stationary phase, leading to poor chromatographic behavior. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or a few drops of ammonia, to your eluent.[8] This neutralizes the acidic sites on the silica, resulting in sharper spots and better peak shape.
Q3: I am concerned that my compound might be degrading on the silica gel. How can I check for this and prevent it?
Halogenated aromatic amines can be susceptible to degradation on acidic stationary phases.[8][9] A simple way to test for stability is to spot your crude mixture on a TLC plate, then let it sit for an hour or two before developing it. If you observe new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted plate, your compound is likely degrading. To prevent this, you can either deactivate the silica gel by pre-treating it with a triethylamine solution or switch to a more inert stationary phase like neutral alumina.[8]
Q4: Should I use wet or dry loading for my sample?
The choice between wet and dry loading depends on the solubility of your crude sample in the mobile phase.
-
Wet Loading: If your crude product is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully pipette it onto the top of the column.[6]
-
Dry Loading: If your sample is not very soluble in the starting eluent or if you need to use a more polar solvent for dissolution, dry loading is preferred.[6] To do this, dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique often leads to better resolution as it ensures the sample is applied in a very narrow band.
Q5: What are the primary safety precautions I should take when handling this compound?
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]
-
Wash hands thoroughly after handling.[17]
-
Store the compound in a cool, dry place away from light and oxidizing agents.[11]
Detailed Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system and gradient should be optimized based on TLC analysis of your crude material.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and a final, higher-polarity mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Add 0.5% (v/v) of triethylamine to both solvent mixtures to prevent peak tailing.
-
Degas the solvents if possible, especially if the compound is sensitive to oxidation.
2. Column Packing (Slurry Method):
-
Select an appropriately sized column based on the amount of crude material (typically a 20-50:1 ratio of silica gel to crude material by weight).[2]
-
In a beaker, prepare a slurry of silica gel in the initial low-polarity mobile phase. The consistency should be easily pourable but not too dilute.
-
With the stopcock closed, pour the slurry into the column. Use a funnel to aid the process.
-
Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the column run dry.[6]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approximately 2-3 times the weight of the crude material) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder onto the sand layer at the top of the packed column, ensuring an even layer.
-
Gently add another thin layer of sand on top of the sample.
4. Elution and Fraction Collection:
-
Carefully add the initial low-polarity mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Use gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Monitor the elution of compounds using TLC.
-
If a gradient elution is required, gradually increase the proportion of the higher-polarity mobile phase.
-
Once the desired compound has completely eluted, the column can be flushed with a high-polarity solvent to remove any remaining materials.
5. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator. Be mindful of the compound's potential volatility.[8]
-
The resulting solid can be further dried under high vacuum to remove residual solvent.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during column chromatography.
References
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 12. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-氨基-5-溴-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Purification of Halogenated Pyrazines
Welcome to the technical support center for halogenated pyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with impurity removal in their reaction workups. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in halogenated pyrazine reactions?
A1: Impurities can be broadly categorized into several classes:
-
Unreacted Starting Materials: Residual pyrazine or halogenating agent that was not fully consumed.
-
Over-halogenated Byproducts: Di- or tri-halogenated pyrazines formed when the reaction is too aggressive or proceeds for too long.
-
Positional Isomers: Halogenation at different, undesired positions on the pyrazine ring.
-
Hydrolysis Products: If water is present during the reaction or workup, the halogenated pyrazine can hydrolyze to the corresponding pyrazinone.
-
N-Oxides: The pyrazine nitrogen is susceptible to oxidation, especially if oxidative conditions are present, leading to the formation of pyrazine N-oxides.[1][2]
-
Polymeric or Tar-like Materials: Often formed under harsh reaction conditions, such as high temperatures, leading to dark, intractable materials.[3]
Q2: I've just quenched my reaction. What is the first purification step I should consider?
A2: A liquid-liquid extraction (LLE) is almost always the best first step. This procedure partitions your compound of interest into an organic solvent while removing many water-soluble impurities, such as inorganic salts from quenching agents or acids/bases used in the reaction. A typical LLE involves extracting the aqueous reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4]
Q3: My halogenated pyrazine is basic. Can I use this property for purification?
A3: Absolutely. The basicity of the pyrazine ring (though weaker than pyridine) allows for purification using an acid-base extraction.[5][6] By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic pyrazine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your purified pyrazine back into an organic solvent. This is particularly effective for removing non-basic, non-polar impurities.
Q4: When should I choose column chromatography over recrystallization?
A4: The choice depends on the nature of your product and the impurities.
-
Choose Column Chromatography when:
-
Your product is an oil or a low-melting solid.
-
You need to separate compounds with different polarities, such as your desired mono-halogenated product from a non-polar starting material and a more polar di-halogenated byproduct.[7]
-
Impurities are chemically very similar to the product (e.g., positional isomers), requiring the high resolving power of silica gel.[8]
-
-
Choose Recrystallization when:
-
Your product is a solid with good crystallinity.
-
You have a large amount of material to purify and the main impurities have different solubility profiles from your product in a given solvent system.[9][10]
-
You want to remove trace amounts of highly colored or baseline impurities after a primary purification by chromatography.
-
Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of halogenated pyrazines and provides logical steps to resolve them.
Problem 1: Persistent Unreacted Starting Material
Symptoms: NMR or GC-MS analysis shows a significant amount of the initial pyrazine starting material co-eluting with the product during chromatography or co-crystallizing.
Causality: The starting material and the mono-halogenated product often have very similar polarities, making separation difficult. The slight increase in molecular weight and potential change in dipole moment upon halogenation may not be sufficient for a clean separation.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Switch to a less polar solvent system (e.g., from ethyl acetate/hexane to DCM/hexane) to increase the separation (ΔRf) between the less polar starting material and the slightly more polar product on the silica column.[8]
-
High-Performance Silica: Use a higher surface area silica gel, which can provide better resolution for challenging separations.[8]
-
-
Acid-Base Extraction: As mentioned in the FAQs, exploit the basicity of the pyrazine ring. If the starting material is significantly more or less basic than the product, an acid wash can selectively remove one from the organic phase.
-
Reactive Quenching: If the impurity is a nucleophilic starting material, consider adding an electrophilic scavenger to the crude mixture before workup to convert it into a more polar, easily separable compound.
Problem 2: Formation of Dark, Tar-like Substances
Symptoms: The crude reaction product is a dark, viscous oil or an amorphous solid that is difficult to handle and streaks on a TLC plate.
Causality: Halogenation reactions, especially chlorinations at high temperatures, can be aggressive and lead to decomposition or polymerization of the pyrazine ring.[3]
Solutions:
-
Initial Cleanup - "Plug" Filtration: Before attempting a full chromatographic separation, dissolve the crude material in a minimal amount of a strong solvent (like DCM or ethyl acetate) and pass it through a short plug of silica gel or celite. This will trap the highly polar, colored "tar" at the top, while allowing your product to elute.
-
Trituration: If the product is expected to be a solid, try triturating the crude tar with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often cause the desired product to precipitate as a solid, which can then be filtered off.
-
Reaction Optimization: The best solution is prevention. Re-evaluate your reaction conditions. Consider lowering the temperature, reducing the reaction time, or using a milder halogenating agent.
Problem 3: Removing N-Oxide Impurities
Symptoms: Mass spectrometry shows a peak at [M+16] relative to your expected product. The impurity is often significantly more polar than the desired halogenated pyrazine.
Causality: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, forming N-oxides.[1][11] This can happen if the reaction is exposed to air at high temperatures or if oxidizing agents are used.
Solutions:
-
Chromatography: N-oxides are significantly more polar than their parent pyrazines due to the N⁺-O⁻ bond.[12] They can typically be separated easily using standard silica gel column chromatography. The N-oxide will have a much lower Rf value.
-
Reduction: If chromatographic separation is difficult, the N-oxide can be chemically reduced back to the parent pyrazine. Common reagents for this deoxygenation include PCl₃ or PPh₃. However, this approach should be used cautiously as these reagents can also react with the halogen on the pyrazine ring.
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for approaching the purification of a crude halogenated pyrazine reaction mixture.
Caption: A general workflow for the purification of halogenated pyrazines.
Standard Operating Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol is suitable for the initial workup of most halogenated pyrazine reactions.
-
Quench and Dilute: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents (e.g., with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate). Transfer the mixture to a separatory funnel.
-
Add Extraction Solvent: Add an equal volume of an appropriate organic solvent (Dichloromethane or Ethyl Acetate are common choices).[4]
-
Extract: Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 1-2 minutes.[4]
-
Separate Layers: Allow the layers to fully separate. Drain the lower organic layer. If using an organic solvent less dense than water (like ethyl acetate), the organic layer will be on top.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol is for separating the desired product from impurities of different polarities.
-
Choose a Solvent System: Use Thin Layer Chromatography (TLC) to determine an optimal eluent. A good system will give your desired product an Rf value of ~0.3 and provide good separation from major impurities. A common starting point is a mixture of hexane and ethyl acetate.[7][8]
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is level and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the packed column.
-
Elute and Collect: Begin passing the eluent through the column. Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.[7]
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Recrystallization
This protocol is for purifying crystalline solid products.[9]
-
Select a Solvent: The ideal solvent should dissolve the pyrazine derivative when hot but not when cold.[10][13] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to find a suitable one.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13] Slow cooling is crucial for forming pure crystals.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.
Data Summary Table
| Purification Technique | Best For | Common Solvents/Reagents | Key Considerations |
| Liquid-Liquid Extraction | Initial workup, removing salts and water-soluble impurities. | Dichloromethane, Ethyl Acetate, Water, Brine.[14] | Ensure complete layer separation. Multiple extractions are more effective than a single large one.[14][15] |
| Acid-Base Extraction | Separating basic pyrazines from non-basic impurities. | 1M HCl, Saturated NaHCO₃, Diethyl Ether. | The pyrazine must be stable to acid. Check pKa if available. |
| Column Chromatography | Separating compounds by polarity (oils or solids). | Silica Gel, Hexane/Ethyl Acetate, DCM/Methanol.[8] | Proper solvent selection is critical for good separation. Dry loading can improve resolution. |
| Recrystallization | Final purification of crystalline solids. | Ethanol, Isopropanol, Heptane, Toluene, Water.[16] | The ideal solvent dissolves the compound when hot and poorly when cold.[10] Slow cooling is key. |
References
- 1. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions | MDPI [mdpi.com]
- 3. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jasco.hu [jasco.hu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
common side products in the synthesis of 5-Bromo-3-iodopyrazin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-3-iodopyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of common side products.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves a multi-step halogenation of 2-aminopyrazine. The key to a successful synthesis lies in controlling the regioselectivity and stoichiometry of the bromination and iodination steps. The electron-donating amino group activates the pyrazine ring, making it susceptible to over-halogenation and the formation of various isomeric and di-halogenated impurities. This guide will help you understand the root causes of these side product formations and provide you with effective strategies to optimize your reaction conditions for a high-purity product.
Troubleshooting Guide: Common Issues and Solutions
Question 1: I'm observing a significant amount of a di-brominated side product, presumably 3,5-dibromopyrazin-2-amine, in my final product. How can I prevent this?
Answer: This is a common issue arising from the high reactivity of the 2-aminopyrazine starting material. The formation of 3,5-dibromopyrazin-2-amine occurs when the brominating agent, typically N-bromosuccinimide (NBS), reacts further with the desired mono-brominated intermediate, 5-bromo-2-aminopyrazine.[1][2]
Causality:
-
Stoichiometry: Using an excess of NBS is the most direct cause of di-bromination.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of the di-brominated product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile has been shown to be an effective solvent for controlling this reaction.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of NBS to 2-aminopyrazine. A 1:1 molar ratio is recommended for mono-bromination.
-
Slow Addition: Add the NBS solution dropwise to the solution of 2-aminopyrazine at a low temperature (e.g., 0-5 °C) to better control the reaction rate and minimize over-bromination.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed and before significant di-bromination occurs.
-
Optimize Temperature: Conduct the bromination at room temperature or below to reduce the rate of the second bromination.
Question 2: My iodination step is resulting in a low yield of the desired this compound, and I'm recovering a lot of the 5-bromo-2-aminopyrazine starting material. What's going wrong?
Answer: Incomplete iodination is a frequent hurdle. This can be due to several factors related to the iodinating agent and the reaction conditions.
Causality:
-
Iodinating Agent: The choice and activity of the iodinating agent are critical. N-iodosuccinimide (NIS) is commonly used, but its stability and reactivity can be influenced by the reaction environment.[3]
-
Reaction Kinetics: The iodination of the already brominated ring is slower than the initial bromination of 2-aminopyrazine due to the deactivating effect of the bromine atom.
-
Acid Scavenging: The reaction can generate acidic byproducts that may inhibit the reaction.
Troubleshooting Steps:
-
Choice of Iodinating Agent: While NIS is common, other iodinating agents like iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent can be explored.[4]
-
Temperature and Reaction Time: Iodination may require slightly elevated temperatures and longer reaction times compared to bromination. Monitor the reaction closely to find the optimal balance between reaction completion and potential side product formation.
-
Use of a Catalyst: The addition of a catalytic amount of a Lewis acid or a protic acid can sometimes facilitate the iodination process.[5]
-
pH Control: In some cases, the addition of a non-nucleophilic base can help to scavenge acidic byproducts and drive the reaction to completion.
Question 3: I've identified an impurity with the same mass as my product, which I suspect is an isomer. How can I control the regioselectivity of the halogenation?
Answer: The formation of isomers, such as 3-bromo-5-iodopyrazin-2-amine, is a possibility if the directing effects of the amino group are not properly controlled.
Causality:
-
Directing Effects: The amino group in 2-aminopyrazine strongly directs electrophilic substitution to the 3 and 5 positions. While the 5-position is generally favored for bromination, some substitution at the 3-position can occur.
-
Reaction Conditions: The solvent and temperature can influence the regioselectivity of the halogenation.
Troubleshooting Steps:
-
Protecting Groups: While more synthetically demanding, temporarily protecting the amino group can alter its directing effects and improve regioselectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the halogenation reaction, thereby affecting the isomeric ratio. Experiment with different solvents to optimize for the desired isomer.
-
Purification: If isomeric impurities are unavoidable, careful purification by column chromatography or recrystallization is essential. Developing a robust analytical method to distinguish between the isomers is the first step.
Frequently Asked Questions (FAQs)
-
What is the best starting material for this synthesis?
-
The most common and cost-effective starting material is 2-aminopyrazine.
-
-
Can I perform a one-pot synthesis?
-
While a one-pot synthesis is theoretically possible, a stepwise approach with isolation and purification of the 5-bromo-2-aminopyrazine intermediate is highly recommended to minimize the formation of di-halogenated and isomeric side products.
-
-
What are the best purification techniques for the final product?
-
Column chromatography on silica gel is a standard method for removing polar impurities. Recrystallization from a suitable solvent system can be effective for removing less polar impurities and isomers.
-
-
How can I confirm the structure of my final product and identify impurities?
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. LC-MS is invaluable for identifying the molecular weights of impurities, which can help in deducing their structures.
-
Experimental Protocol: Synthesis of this compound
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and available reagents.
Step 1: Synthesis of 5-bromo-2-aminopyrazine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve N-bromosuccinimide (NBS) (1.0 eq) in acetonitrile and add it to the dropping funnel.
-
Add the NBS solution dropwise to the 2-aminopyrazine solution over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5-bromo-2-aminopyrazine.
Step 2: Synthesis of this compound
-
Dissolve 5-bromo-2-aminopyrazine (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.[3]
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
| Parameter | Step 1: Bromination | Step 2: Iodination |
| Key Reagent | N-bromosuccinimide (NBS) | N-iodosuccinimide (NIS) |
| Stoichiometry | 1.0 eq | 1.1 eq |
| Temperature | 0-5 °C (addition), RT (reaction) | RT or 40-50 °C |
| Common Side Product | 3,5-dibromopyrazin-2-amine | Unreacted starting material |
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation of common side products during synthesis.
Caption: A troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Recrystallization of 5-Bromo-3-iodopyrazin-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Bromo-3-iodopyrazin-2-amine via recrystallization. It addresses common experimental challenges through detailed protocols, troubleshooting advice, and frequently asked questions.
Core Principles & Compound Properties
Recrystallization is a powerful purification technique for crystalline solids. It leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The core principle involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize out, leaving impurities behind in the "mother liquor."
Physicochemical Profile: this compound
Accurate physical and chemical data for this specific pyrazine derivative is not widely published. However, we can infer its likely properties based on its structure and data from its pyridine analogue, 2-Amino-5-bromo-3-iodopyridine. The presence of two nitrogen atoms in the pyrazine ring generally increases polarity compared to pyridine.[1]
| Property | Value / Expected Behavior | Rationale & Notes |
| CAS Number | 1062608-42-7[2] | Unique identifier for this specific chemical entity. |
| Molecular Formula | C₄H₃BrIN₄ | |
| Molecular Weight | 299.90 g/mol | |
| Appearance | Expected to be a solid powder, likely off-white to yellow/brown. | Halogenated aromatic amines are typically crystalline solids. Color may indicate the presence of impurities. |
| Melting Point | Not published. The pyridine analogue melts at 112-117 °C.[3] | The pyrazine derivative's melting point may differ. A sharp melting point range (<2 °C) is a good indicator of purity. |
| Solubility | Low solubility in non-polar solvents (e.g., hexanes). Moderate to good solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) solvents, especially when heated.[1][4] | The amino group and pyrazine ring contribute to polarity. Halogens can also influence solubility.[1] |
| Stability | Sensitive to light.[5] Store in a cool, dry, dark place. | This is a common characteristic for halogenated heterocyclic compounds. |
Experimental Protocols & Methodologies
Solvent Selection: The Critical First Step
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Screening Protocol:
-
Place ~20-30 mg of the crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold. A good solvent will not readily dissolve the compound.
-
If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. Abundant, well-formed crystals indicate a promising solvent system.
Recommended Solvents for Screening:
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | High Potential. Often effective for polar compounds like aminopyrazines.[1][6] |
| Ketones | Acetone | Good Potential. Can be a very effective solvent, but its low boiling point requires careful handling to prevent premature evaporation.[7] |
| Esters | Ethyl Acetate (EtOAc) | Good Potential. A moderately polar solvent that is a common choice for recrystallization. |
| Chlorinated | Dichloromethane (DCM) | Use with caution. Good for dissolving, but its high volatility can make it difficult to use for slow crystallization. Often better as the "soluble" component in a two-solvent system.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate Potential. May be too good of a solvent, leading to low recovery. Often used in two-solvent systems.[7] |
| Hydrocarbons | Hexanes, Heptane | Low Potential (as a single solvent). Likely to have very poor solubility. Excellent as an "anti-solvent" in a two-solvent system.[7] |
| Aromatic | Toluene | Moderate Potential. May work if impurities are significantly different in polarity. |
| Other | Acetonitrile | Good Potential. A polar aprotic solvent that has proven effective for halogenating 2-aminopyrazine, suggesting compatibility.[8] |
Standard Single-Solvent Recrystallization Workflow
This protocol should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the minimum amount of your chosen solvent to cover the solid.
-
Heating: Gently heat the mixture with stirring on a hot plate. Add more hot solvent in small portions until the solid completely dissolves. Expert Tip: Avoid adding excess solvent, as this is the most common cause of poor yield.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. Use a pre-warmed funnel and flask to prevent premature crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent" or "precipitant"). A common pair is Ethyl Acetate/Hexanes.
-
Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (e.g., Ethyl Acetate).
-
While the solution is still hot, add the "anti-solvent" (e.g., Hexanes) dropwise with swirling until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Proceed with the cooling, isolation, and drying steps as described in the single-solvent method (Section 2.2, steps 4-7).
Troubleshooting Guide
// Node Definitions start [label="Start:\nCrude Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Add min. hot solvent.\nDoes it dissolve?", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool slowly to RT,\nthen ice bath", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Observe Outcome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Troubleshooting Nodes insoluble [label="Problem:\nInsoluble Impurities", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hot_filter [label="Solution:\nPerform hot gravity filtration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
no_xtal [label="Problem:\nNo Crystals Form", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; xtal_sol [label="Solution:\n1. Scratch flask inner wall\n2. Add seed crystal\n3. Boil off excess solvent\n4. Add anti-solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
oil_out [label="Problem:\nCompound Oils Out", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oil_sol [label="Solution:\n1. Reheat to dissolve oil\n2. Add more solvent\n3. Cool even slower", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
low_yield [label="Problem:\nLow Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; yield_sol [label="Solution:\n1. Cool longer/colder\n2. Concentrate mother liquor\nand recrystallize (2nd crop)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
good_xtal [label="Success:\nCrystals Form", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Isolate via vacuum filtration,\nwash with cold solvent, and dry.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolve; dissolve -> cool [label="Yes"]; dissolve -> insoluble [label="No, solid remains"]; insoluble -> hot_filter; hot_filter -> cool;
cool -> observe; observe -> good_xtal; observe -> no_xtal; observe -> oil_out;
good_xtal -> isolate; isolate -> low_yield [label="Check yield"]; low_yield -> yield_sol;
no_xtal -> xtal_sol; oil_out -> oil_sol; } } Caption: Troubleshooting workflow for recrystallization.
Q: My compound won't dissolve, even after adding a lot of hot solvent. A: This indicates you have chosen a poor solvent. The compound's solubility is too low in this solvent even at high temperatures. You must select a more polar solvent and restart the solvent screening process (Section 2.1).
Q: My compound dissolved, but no crystals are forming upon cooling. A: This is a very common issue with several potential causes and solutions:
-
Cause 1: Too much solvent was added. This is the most frequent reason. The solution is not supersaturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.
-
-
Cause 2: The solution is supersaturated but requires a nucleation site. Crystal growth needs a starting point.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small amount of the pure compound, add a tiny "seed crystal" to the cooled solution to initiate crystallization.
-
Q: The compound separated as an oily liquid instead of crystals ("oiling out"). A: "Oiling out" occurs when the solubility of the compound in the solvent is so low that it comes out of solution above its melting point.
-
Cause 1: The solution is cooling too rapidly.
-
Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure a very slow cooling process. Insulate the flask by placing it in a beaker of warm water or leaving it on a cooling hot plate.
-
-
Cause 2: High concentration of impurities. Significant impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: If slow cooling fails, you may need to first purify the material by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization again.
-
Q: My crystal yield is very low. A: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
-
Cause 1: Too much solvent was used. As mentioned, this prevents the solution from becoming sufficiently supersaturated.
-
Solution: You can attempt to recover a "second crop" of crystals by boiling off some solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
-
Cause 2: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus is sufficiently hot. Pre-warm the funnel and receiving flask with hot solvent or in an oven before filtering.
-
-
Cause 3: Incomplete cooling.
-
Solution: Ensure the flask has spent adequate time in an ice-water bath (not just an ice bath) to minimize the compound's solubility and maximize precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound? A1: Impurities often stem from the synthetic route. For halogenated aminopyrazines, common impurities can include:
-
Starting Materials: Unreacted 2-aminopyrazine or halogenating agents.
-
Isomers: Positional isomers such as 2-amino-3-bromo-5-iodopyrazine or di-halogenated species (e.g., 2-amino-3,5-dibromopyrazine).[8]
-
Reaction Byproducts: Depending on the synthesis, byproducts from side reactions may be present.
Q2: How do I know if the recrystallization was successful? A2: There are two primary indicators of a successful purification:
-
Melting Point: The purified compound should exhibit a significantly sharper and higher melting point range compared to the crude material. A pure compound typically melts over a narrow range (1-2 °C).
-
Appearance: The resulting crystals should appear more uniform in shape and color (often lighter) than the crude solid.
Q3: When is column chromatography a better choice than recrystallization? A3: While recrystallization is excellent for removing small amounts of impurities from a largely pure compound, column chromatography is often preferred in the following scenarios:
-
Complex Mixtures: When the crude material contains multiple components with similar polarities.
-
High Impurity Load: When the compound is significantly impure (e.g., <80% purity).
-
Oiling Out: If oiling out persists despite troubleshooting, chromatography can be a more effective alternative.[1]
-
Amorphous Solids: Recrystallization only works for compounds that form a stable crystal lattice. Amorphous solids cannot be purified by this method.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1062608-42-7 [chemicalbook.com]
- 3. 2-氨基-5-溴-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 6. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Synthesis of Polysubstituted Pyrazines
Welcome to the Technical Support Center for the synthesis of polysubstituted pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. The pyrazine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science, but its synthesis can be fraught with challenges related to yield, purity, and regioselectivity.[1][2]
This resource provides practical, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal chemistry behind the troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common culprits and how can I fix them?
A1: Low yields are the most frequently reported issue in pyrazine synthesis and can stem from several factors. Classical condensation methods, while straightforward, are often associated with poor yields and harsh conditions.[3] Let's break down the key areas to investigate:
-
Incomplete Reaction: The initial condensation to form the dihydropyrazine intermediate or its subsequent oxidation may not be going to completion.[4]
-
Troubleshooting: Extend the reaction time or cautiously increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint. Ensure efficient stirring, as heterogeneous mixtures can lead to incomplete reactions.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and highly specific to your substrates.
-
Troubleshooting: Conduct a systematic screen of solvents. For instance, in certain dehydrogenative couplings, switching from toluene to 1,4-dioxane has been shown to improve yields.[4] The base is equally critical; for some reactions, a strong, non-nucleophilic base like potassium hydride (KH) is significantly more effective than common alkoxides like t-BuOK or NaOMe.[3][5]
-
-
Side Reactions: The formation of unwanted side products, such as imidazole derivatives or polymers, can consume starting materials and drastically lower the yield of your desired product.[4]
-
Troubleshooting: Identify potential side reactions based on your starting materials. If you suspect degradation, consider using milder reaction conditions. An inert atmosphere (Nitrogen or Argon) is crucial if any intermediates are sensitive to air oxidation.[3]
-
-
Work-up and Purification Losses: A significant portion of the product can be lost during aqueous work-up and purification, especially if the pyrazine derivative has some water solubility.
-
Troubleshooting: Perform multiple extractions (3-5 times) with a suitable organic solvent. If your product is basic, you can acidify the aqueous layer, wash with an organic solvent to remove neutral/acidic impurities, then basify the aqueous layer and extract your product.
-
Q2: My reaction mixture turned dark brown or black. What happened and is my product salvageable?
A2: A dark coloration is a strong indicator of degradation or polymerization.[3] This is often caused by excessive heat, which can lead to the breakdown of sensitive starting materials or the pyrazine product itself. Air oxidation of reaction intermediates is another common cause, leading to complex, high-molecular-weight byproducts.[3]
-
Causality: The electron-deficient nature of the pyrazine ring makes it susceptible to certain degradation pathways, while intermediates like dihydropyrazines can be highly sensitive to air.
-
Troubleshooting:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Inert Atmosphere: Always conduct the reaction under a blanket of Nitrogen or Argon, especially if heating for extended periods.
-
Salvage: If the reaction has already turned dark, your product may still be present. After the work-up, attempt purification via column chromatography. The dark polymeric material will often remain at the baseline on the silica gel. However, be aware that yields will likely be compromised.
-
Q3: I'm trying to synthesize an unsymmetrically substituted pyrazine and I'm getting a mixture of regioisomers. How can I improve regioselectivity?
A3: Achieving regioselectivity is a primary challenge in synthesizing polysubstituted pyrazines, especially with classical condensation methods using two different dicarbonyl or diamine precursors.
-
Causality: When condensing unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls, two different imine bonds can form initially, leading to a statistical mixture of products that are often difficult to separate.
-
Troubleshooting & Advanced Strategies:
-
Stepwise Condensation: A more controlled approach is to perform the synthesis in a stepwise manner, forming one C-N bond first before cyclizing. This adds steps but provides superior regiocontrol.
-
Büchi and Galindo Method: This method involves the condensation of allylamines with α-oximido carbonyl compounds, followed by thermal electrocyclization-aromatization, which has been reported to provide good regioselectivity for alkylpyrazines.[3]
-
Post-Synthesis Functionalization: Often, the most effective strategy is to synthesize a simpler, symmetrically substituted or monosubstituted pyrazine and then introduce additional functional groups using modern synthetic methods. Transition metal-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings, as well as direct C-H functionalization, offer powerful and highly regioselective ways to build complexity on the pyrazine core.[1][6][7]
-
Troubleshooting Guide by Experimental Observation
This section addresses specific issues you might encounter in the lab with actionable solutions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Detected by TLC/GC-MS | 1. Incorrect reaction temperature or pressure. 2. Inactive catalyst or incorrect loading. 3. Poor quality of starting materials (decomposed, impure). | 1. Verify the optimal conditions for your specific reaction. Some gas-phase dehydrogenations require precise temperatures (300-450°C) to avoid byproducts or decomposition.[3] 2. Ensure your catalyst is active. For manganese-catalyzed reactions, 2 mol% loading is often optimal.[5] 3. Purify starting materials before use. α-dicarbonyl compounds can be particularly unstable. |
| Formation of Imidazole Byproducts | Use of certain solvents (e.g., denatured ethanol containing acetaldehyde) or specific α-amino ketones can favor imidazole formation. | 1. Use high-purity, absolute ethanol instead of denatured grades. 2. Purify the product using column chromatography; imidazoles are typically more polar than the corresponding pyrazines and will elute later.[4] |
| Complex/Broad Signals in ¹H NMR Spectrum | 1. Multiple overlapping spin-spin couplings in polysubstituted pyrazines. 2. Quadrupolar broadening from the ¹⁴N nuclei. 3. Presence of paramagnetic impurities (e.g., residual metal catalyst). | 1. Run 2D NMR experiments like COSY and HSQC to decipher proton-proton and proton-carbon correlations.[8] 2. Try acquiring the spectrum in a different solvent or at a different temperature to alter the relaxation rate.[8] 3. Pass the sample through a small plug of silica gel or celite to remove paramagnetic species before analysis. |
| Difficulty Separating Product from Starting Material | Similar polarity between the product and one of the starting materials. | 1. Optimize column chromatography: use a shallower solvent gradient and ensure the sample is not overloaded.[8] 2. Consider an acid-base extraction if your product's basicity differs significantly from the impurity. 3. If the product is a solid, attempt recrystallization from a suitable solvent system.[4] |
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This decision tree provides a logical path for diagnosing common issues in pyrazine synthesis.
Caption: Troubleshooting workflow for common issues in pyrazine synthesis.[4]
The Gutknecht Synthesis Pathway
The Gutknecht synthesis is a classical and fundamental method involving the self-condensation of α-amino ketones.
Caption: Key steps of the Gutknecht pyrazine synthesis.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylpyrazine via Condensation
This protocol is a representative example of the classical condensation method between a 1,2-dicarbonyl and a 1,2-diamine.[9]
Materials:
-
Benzil (recrystallized): 2 mmol
-
Ethylene diamine: 2 mmol
-
Methanol (aqueous or "wet"): 3 mL
-
Potassium tert-butoxide (t-BuOK): 10 mg (catalytic amount)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol. Stir with a magnetic stirrer until the solution is homogeneous.
-
Reagent Addition: To the stirring solution, add 2 mmol of ethylene diamine followed by a catalytic amount of t-BuOK (approx. 10 mg).
-
Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by TLC. The dihydropyrazine intermediate forms first, followed by its oxidation to the final pyrazine product. The aromatization is often facilitated by atmospheric oxygen in this simple setup.[9]
-
Work-up: Once the reaction is complete (as indicated by TLC, typically when the benzil spot has been consumed), evaporate the methanol under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and ethyl acetate.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product (2,3-diphenylpyrazine) by NMR, MS, and melting point determination.
Protocol 2: General Workflow for C-H Arylation of Pyrazines
Modern methods like C-H functionalization provide a powerful way to create polysubstituted pyrazines with high regioselectivity. This is a generalized workflow based on an iron-catalyzed method.[6][10]
Materials:
-
Pyrazine substrate (e.g., 2,3-dimethylpyrazine): 1 equivalent
-
Arylboronic acid: 1.5 - 2 equivalents
-
Iron(II) acetylacetonate [Fe(acac)₂]: 20 mol%
-
Potassium persulfate (K₂S₂O₈): Oxidant
-
Tetrabutylammonium bromide (TBAB): Phase-transfer catalyst
-
Trifluoroacetic acid (TFA): 1 equivalent
-
Solvent system: Dichloromethane/Water (1:1)
Procedure:
-
Reaction Setup: Combine the pyrazine substrate, arylboronic acid, Fe(acac)₂, K₂S₂O₈, and TBAB in a flask suitable for vigorous stirring.
-
Solvent Addition: Add the 1:1 dichloromethane/water solvent system. The reaction is run under open flask (aerobic) conditions.
-
Acid Addition: Add the trifluoroacetic acid to the stirring mixture.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the formation of the monoarylated product by GC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by column chromatography to isolate the polysubstituted pyrazine. Characterize using standard analytical techniques.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. ijbpas.com [ijbpas.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Pyrazine Synthesis
Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation during the synthesis of pyrazine derivatives. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success in these reactions. This resource is structured to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and achieve higher yields and purity for your target molecules.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during pyrazine synthesis.
Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields in pyrazine synthesis are a frequent issue and can often be traced back to several key factors. Classical synthesis methods, while well-established, can be prone to poor yields under unoptimized conditions[1]. The primary areas to investigate are:
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion. This can be due to insufficient reaction time, inadequate mixing, or temperatures that are too low to overcome the activation energy of the reaction[2].
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and highly specific to the substrates being used. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be a more effective base than others like sodium ethoxide or potassium tert-butoxide[1].
-
Side Reactions: The formation of unwanted byproducts consumes your starting materials and directly reduces the yield of the desired pyrazine derivative[2]. Identifying these byproducts is the first step in adjusting conditions to disfavor their formation.
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. High temperatures (e.g., above 450°C in some gas-phase reactions) can lead to the breakdown of the pyrazine ring itself[1]. Similarly, overly acidic or basic conditions during workup can degrade sensitive products[2].
-
Purity of Starting Materials: Impurities in your 1,2-diamine or α-dicarbonyl compounds can introduce competing side reactions. For instance, aldol condensation products in solvents like denatured ethanol can lead to a complex mixture of byproducts and a significant drop in yield[1].
Q2: I'm observing a significant amount of piperazine as a byproduct. What is the cause and how can I prevent it?
A2: The presence of piperazine is a classic indicator of incomplete dehydrogenation (oxidation) of the dihydropyrazine intermediate. Most pyrazine syntheses proceed through a dihydropyrazine intermediate, which must be oxidized to form the final aromatic pyrazine ring[3].
-
Causality: The dihydropyrazine is a more flexible, non-aromatic ring system. If the oxidizing agent is too weak, added in insufficient quantity, or if the reaction conditions (e.g., temperature) are not optimal for the oxidation step, the dihydropyrazine will persist or may be reduced to the fully saturated piperazine during workup. In gas-phase catalytic reactions, temperatures below 300°C are often insufficient to drive the dehydrogenation to completion, leading to piperazine byproducts[1][4].
-
Preventative Measures:
-
Ensure Sufficient Oxidation: Use an appropriate oxidizing agent for your specific synthesis. Common choices include copper(II) salts, manganese dioxide, or even air oxidation, but the effectiveness varies greatly with the substrate[5].
-
Optimize Temperature: In catalytic dehydrogenation reactions, systematically increase the temperature. For the synthesis of pyrazine from ethylenediamine over a copper oxide/copper chromite catalyst, a temperature range of 340-440°C was found to give high selectivity for pyrazine, minimizing piperazine formation[3].
-
Inert vs. Oxidative Atmosphere: Be mindful of your reaction atmosphere. While some syntheses require an inert atmosphere to prevent degradation of sensitive intermediates, others rely on air (oxygen) for the final oxidation step[5].
-
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of unidentified byproducts. What's happening?
A3: A dark, complex reaction mixture often points to polymerization or degradation reactions. This can be caused by several factors:
-
High Temperatures: As mentioned, excessively high temperatures can cause the pyrazine ring to break down, leading to a cascade of decomposition reactions[1].
-
Air-Sensitive Intermediates: Some intermediates in pyrazine synthesis are sensitive to air oxidation, which can trigger polymerization or the formation of complex, often colored, side products[1].
-
Aldol Condensation: If your solvent (like ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, leading to highly conjugated and colored byproducts[1].
-
Reactive Functional Groups: The specific substituents on your starting materials may be unstable under the reaction conditions, leading to decomposition.
To mitigate this, consider lowering the reaction temperature, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your intermediates are air-sensitive, and using high-purity, anhydrous solvents.
Q4: I am seeing imidazole derivatives as byproducts. How can I avoid their formation and purify my product?
A4: Imidazole byproducts are particularly common in reactions that involve sugar-derived precursors and ammonia or ammonium hydroxide as the nitrogen source[6]. The formation occurs through competing cyclization pathways of the reaction intermediates.
-
Mechanism of Formation: The Debus-Radziszewski imidazole synthesis describes the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole[7]. In pyrazine synthesis from sugars, fragmentation of the sugar can produce various dicarbonyl and aldehyde species, which can then react with ammonia in this competing pathway.
-
Minimization and Purification:
-
Control of Reactants: If possible, avoiding a large excess of ammonia and controlling the reaction temperature can help to disfavor the imidazole formation pathway.
-
Purification Strategy: Imidazoles are generally more polar than the corresponding pyrazines. This difference in polarity is key to their separation.
-
Liquid-Liquid Extraction (LLE): Using a nonpolar solvent like hexane for extraction can selectively pull the less polar pyrazines into the organic phase, leaving the more polar imidazole byproducts in the aqueous phase[8].
-
Column Chromatography: If co-extraction occurs, column chromatography on silica gel is highly effective. A gradient of hexane and ethyl acetate (e.g., starting with 90:10 hexane:ethyl acetate) will typically elute the pyrazine derivatives first, with the more polar imidazoles being retained more strongly on the silica[2].
-
-
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific issues based on the symptoms observed during your experiment.
| Symptom | Possible Cause | Suggested Solution & Rationale |
| Low Yield | Incomplete reaction (starting material remains) | Extend reaction time or increase temperature. Ensure efficient stirring. Rationale: Provides the necessary time and energy for the reaction to reach completion.[2] |
| Suboptimal choice of base or catalyst | Screen different bases (e.g., KH, t-BuOK, NaOMe) and catalyst loadings. Rationale: The base and catalyst play a crucial role in the reaction mechanism and kinetics; a systematic optimization is often required.[1] | |
| Product loss during workup | Perform multiple extractions with a suitable solvent. Optimize purification method (e.g., distillation, column chromatography). Rationale: Pyrazines can have moderate solubility in aqueous phases, requiring thorough extraction for good recovery. | |
| Presence of Piperazine Byproduct | Incomplete oxidation of dihydropyrazine intermediate | Ensure sufficient oxidizing agent is present. For catalytic dehydrogenation, increase the reaction temperature (e.g., to >300°C). Rationale: The final aromatization step is critical and requires specific conditions to proceed efficiently.[1][4] |
| Formation of Imidazole Byproducts | Competing reaction pathway, especially with sugar-derived precursors and ammonia | Use hexane for liquid-liquid extraction to selectively extract the pyrazine. Purify by column chromatography on silica gel with a nonpolar eluent system (e.g., hexane/ethyl acetate). Rationale: Exploits the polarity difference between pyrazines and the more polar imidazole byproducts.[2][8] |
| Dark Reaction Mixture / Polymerization | Product/intermediate degradation at high temperatures | Lower the reaction temperature. Rationale: Minimizes thermal decomposition pathways.[1] |
| Reaction of air-sensitive intermediates | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Prevents unwanted oxidation and subsequent polymerization of sensitive species.[1] | |
| Multiple Pyrazine Isomers Formed | Use of unsymmetrical diamines or dicarbonyls leading to low regioselectivity | Modify the synthetic strategy to a more regioselective method, if available. Optimize reaction conditions (temperature, catalyst) which can sometimes influence the isomeric ratio. Rationale: The nucleophilicity of the amines and electrophilicity of the carbonyls can be subtly influenced by reaction parameters.[9] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]
scale-up issues for 5-Bromo-3-iodopyrazin-2-amine production
Introduction: 5-Bromo-3-iodopyrazin-2-amine is a critical heterocyclic building block in contemporary drug discovery, particularly in the development of kinase inhibitors for oncology.[1] While laboratory-scale syntheses may appear straightforward, transitioning to pilot and manufacturing scales introduces significant challenges related to safety, purity, and process robustness. This guide provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling the production of this vital intermediate.
Section 1: Synthetic Strategy & Core Scale-Up Challenges
The most common and scalable synthetic approach begins with 2-aminopyrazine, proceeding through sequential electrophilic halogenations. While other routes, such as those involving Sandmeyer reactions, are chemically possible, they often introduce significant safety risks associated with thermally unstable diazonium intermediates, making them less desirable for large-scale campaigns without specialized equipment like flow reactors.[2][3][4]
Proposed Scalable Synthetic Workflow
The recommended pathway involves a two-step halogenation process. The initial bromination is typically directed to the 5-position due to the activating effect of the amino group. The subsequent iodination then proceeds at the 3-position.
Caption: Proposed workflow for scalable synthesis.
Key Scale-Up Challenges Summarized
| Challenge ID | Issue Area | Specific Problem | Consequence of Failure |
| SC-01 | Reaction Control | Thermal Management | Runaway reaction, formation of over-halogenated impurities, potential for pressure buildup.[5] |
| SC-02 | Selectivity | Regiocontrol | Formation of isomeric byproducts (e.g., 3,5-dibromopyrazin-2-amine), leading to complex and costly purification.[6][7] |
| SC-03 | Reagent Handling | Stoichiometry & Addition | Localized excess of halogenating agent causing impurity spikes; safety risks with pyrophorics or corrosive reagents.[8] |
| SC-04 | Process Engineering | Mixing Efficiency | Non-homogenous reaction mixture, leading to inconsistent product quality and yield.[5] |
| SC-05 | Downstream Process | Product Isolation | Inefficient crystallization, oiling out, high loss of product in mother liquor.[5][9] |
| SC-06 | Safety | Hazard Mitigation | Handling of exothermic events and corrosive acidic streams; potential for unstable intermediates if alternative routes are used.[2][3] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Topic: Halogenation Steps (Bromination & Iodination)
Q1: Our bromination step is producing significant amounts of 2-amino-3,5-dibromopyrazine. How can we improve selectivity for the mono-brominated product at scale?
A: This is a classic problem of over-bromination, often exacerbated at scale due to challenges in mixing and thermal control. The key is to maintain a low, controlled concentration of the active brominating species at all times.
-
Causality: The initial product, 5-Bromo-2-aminopyrazine, is still an activated aromatic ring and can undergo a second bromination. This side reaction becomes significant if localized "hot spots" or high concentrations of the brominating agent occur.[6]
-
Solutions:
-
Reagent Choice: Avoid highly reactive reagents like liquid bromine. N-Bromosuccinimide (NBS) is the preferred reagent for its moderate reactivity and easier handling.[8]
-
Controlled Addition: Do not add the NBS as a single portion. Implement a slow, subsurface addition of an NBS solution or a portion-wise solid addition over several hours. This prevents localized concentration spikes. A detailed study on the analogous 2-aminopyridine bromination showed that controlling the NBS feeding time was critical to suppressing di-bromo impurity formation.[6][7]
-
Temperature Control: Maintain a consistent internal reaction temperature, ideally between 10-25°C. While lower temperatures can sometimes reduce byproduct formation, the effect may be irregular, and the primary factor is controlling reagent concentration.[6]
-
Process Analytical Technology (PAT): For larger scales, consider using in-situ monitoring (e.g., ReactIR) to track the disappearance of starting material and the formation of the product and byproduct, allowing for precise endpoint determination.
-
Q2: The iodination of 5-Bromo-2-aminopyrazine is incomplete, even with extended reaction times. What factors should we investigate to drive the reaction to completion?
A: Incomplete iodination is often a result of insufficient electrophilicity of the iodine source or suboptimal reaction conditions. The brominated intermediate is less activated than the starting 2-aminopyrazine, making the second halogenation more demanding.
-
Causality: The reaction requires an electrophilic iodine species (I+), which is typically generated in-situ. The efficiency of this generation and the overall reaction rate are highly dependent on the chosen reagents and conditions.
-
Solutions:
-
Iodinating System: While N-Iodosuccinimide (NIS) is an effective but more expensive option, a common industrial method uses a combination of an iodide source (like Potassium Iodide, KI) and an oxidant (like Potassium Iodate, KIO₃) in a strong acid like sulfuric acid.[10] This system generates the active iodinating species in situ.
-
Acid Concentration: Ensure the sulfuric acid concentration is sufficient to protonate the pyrazine ring, further activating it towards electrophilic attack, and to facilitate the redox reaction between KI and KIO₃. A common medium is 2M sulfuric acid.[10]
-
Temperature: This reaction often requires heating to achieve a reasonable rate. A temperature of 80-100°C is typical.[10][11] Implement a controlled heating ramp and ensure the reactor's heating jacket has sufficient power for the target volume.
-
Reagent Stoichiometry: Carefully check the molar ratios of your KI/KIO₃ system. A slight excess of the iodide source may be beneficial. A patented process suggests a ratio of KIO₃ to KI of approximately 1:1.2.[10]
-
Caption: Troubleshooting flowchart for low iodination yield.
Topic: Purification & Isolation
Q3: We are struggling to purify the final product on a multi-kilogram scale. It tends to 'oil out' during crystallization attempts. What is a robust purification strategy?
A: "Oiling out" during crystallization is a common scale-up problem where the compound separates as a liquid phase instead of forming crystals. This is usually due to high impurity levels, rapid cooling, or an inappropriate solvent system.
-
Causality: The solubility of the crude product exceeds its saturation point at a given temperature, but nucleation is inhibited. This is often caused by impurities that disrupt crystal lattice formation or by "crashing out" the product too quickly.
-
Solutions:
-
Impurity Purge via Work-up: Before crystallization, ensure the work-up is effective. After the iodination reaction, the mixture is typically quenched into water/ice and neutralized. A common procedure is to adjust the pH to 8-9 with a base like NaOH or ammonia to precipitate the crude product.[10] This solid should be filtered and washed thoroughly with water to remove inorganic salts and water-soluble impurities.
-
Solvent Selection for Recrystallization: The key is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For amino-halogenated heterocycles, common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.[6] A 90% ethanol solution has been reported for a similar compound.[6]
-
Controlled Cooling & Seeding: Do not crash-cool the solution. Implement a slow, linear cooling ramp (e.g., 10-20°C per hour). Once the solution becomes cloudy (the metastable zone), consider adding a small amount of pure seed crystals to promote controlled nucleation.
-
Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., dichloromethane or DMF[12]) and then slowly add an anti-solvent (e.g., heptane or water) in which the product is insoluble until turbidity is observed. This can often produce a more crystalline solid.
-
Topic: Safety Considerations
Q4: What are the primary safety hazards associated with this synthesis, and how should they be mitigated at scale?
A: The primary hazards are thermal risks from exothermic reactions and chemical risks from corrosive materials. While this route avoids the acute explosion hazards of diazonium salts, process safety must not be overlooked.
-
Hazard 1: Exothermic Halogenations: Both bromination and iodination can be exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation a critical challenge.[13]
-
Mitigation:
-
Calorimetry Data: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring your reactor's cooling capacity is sufficient.
-
Controlled Addition: As mentioned, slow reagent addition is the primary method for controlling the rate of heat generation.
-
Emergency Preparedness: Have a quench plan in place. Identify a suitable quenching agent that can be added to rapidly stop the reaction if a thermal runaway begins.
-
-
-
Hazard 2: Corrosive Reagents: The use of concentrated sulfuric acid in the iodination step presents a significant material handling risk.
-
Mitigation:
-
Personal Protective Equipment (PPE): Mandate the use of acid-resistant gloves, aprons, and face shields.
-
Engineered Controls: Use closed-system transfers for charging acids to the reactor to minimize fumes and splash risks. Ensure appropriate materials of construction for the reactor and transfer lines (e.g., glass-lined steel).
-
Neutralization Plan: The final work-up involves neutralizing large quantities of acid. This is also an exothermic process. Perform the base addition slowly with efficient cooling and agitation.
-
-
-
Hazard 3: Diazonium Salts (If Alternative Routes are Considered): If a Sandmeyer-type reaction is ever contemplated, the risks escalate dramatically. Diazonium salts can be violently explosive when isolated or allowed to dry, and their formation is highly exothermic.[2][3][14]
-
Mitigation:
-
Never Isolate: Diazonium salts should always be generated in-situ and consumed immediately in the next step.
-
Strict Temperature Control: The reaction must be kept below 5°C at all times.[3][14]
-
Flow Chemistry: The safest way to handle this chemistry at scale is in a continuous flow reactor, which minimizes the volume of the hazardous intermediate present at any given moment.[2][4][15]
-
-
Section 3: Recommended Kilogram-Scale Protocol
This protocol is a representative, optimized procedure for the synthesis of this compound on a 1 kg scale. All operations should be conducted in a suitable, well-ventilated chemical production area with appropriate safety measures.
Equipment:
-
100 L Glass-Lined Reactor with overhead agitation, temperature control unit (heating/cooling), and bottom outlet valve.
-
20 L Dosing vessel for reagent addition.
-
Filter-dryer or large Büchner funnel with vacuum.
Part 1: Bromination to 5-Bromo-2-aminopyrazine
-
Reactor Setup: Charge the 100 L reactor with 2-aminopyrazine (5.00 kg, 52.6 mol) and acetonitrile (50 L).
-
Cooling: Start agitation and cool the reactor contents to 15°C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (9.36 kg, 52.6 mol) to the reactor in 10 equal portions over 2-3 hours. Monitor the internal temperature and ensure it does not exceed 25°C. Use the cooling jacket as needed.
-
Reaction: Stir the mixture at 20-25°C for 4-6 hours after the final NBS addition is complete.
-
Monitoring: Monitor the reaction by HPLC until <2% of 2-aminopyrazine remains.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.
-
Precipitation & Isolation: Add water (50 L) to the concentrated slurry. Stir for 30 minutes, then filter the resulting solid. Wash the filter cake with water (2 x 10 L).
-
Drying: Dry the solid under vacuum at 50°C to a constant weight. Expected yield: 8.0-8.5 kg of 5-Bromo-2-aminopyrazine.
Part 2: Iodination to this compound
-
Reactor Setup: Charge the 100 L reactor with 2M Sulfuric Acid (40 L). Add the 5-Bromo-2-aminopyrazine (8.0 kg, 46.0 mol) from the previous step.
-
Reagent Addition 1: With stirring, slowly add Potassium Iodate (KIO₃) (4.92 kg, 23.0 mol).
-
Heating: Heat the mixture to 95-100°C.
-
Reagent Addition 2: Prepare a solution of Potassium Iodide (KI) (4.58 kg, 27.6 mol) in water (10 L). Add this solution dropwise to the reactor over 1.5-2 hours, maintaining the temperature at 95-100°C.
-
Reaction: Hold the reaction at 100°C for an additional 2-3 hours after the KI addition is complete.
-
Monitoring: Monitor by HPLC until <2% of the starting material remains.
-
Cooling & Quenching: Cool the reactor to room temperature. In a separate vessel containing ice (50 kg), slowly transfer the reaction mixture under vigorous stirring.
-
Neutralization: Cool the quenched slurry to 10-15°C. Slowly add 30% Sodium Hydroxide solution to adjust the pH to 8.5-9.5. A thick precipitate will form. Control the rate of addition to keep the temperature below 25°C.
-
Isolation: Filter the solid product. Wash the cake thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the crude product under vacuum at 60°C. Expected yield: 11.5-12.5 kg of crude product.
Part 3: Purification by Recrystallization
-
Dissolution: Charge the crude product into a clean 100 L reactor. Add 90% Ethanol (approx. 60 L, or until dissolved). Heat to 70-75°C with stirring until a clear solution is obtained.
-
Cooling: Implement a controlled cooling ramp: cool from 75°C to 20°C over 4-5 hours.
-
Crystallization: Hold at 20°C for 2 hours, then cool further to 0-5°C and hold for an additional 2 hours.
-
Isolation & Drying: Filter the crystalline product. Wash the cake with cold 90% Ethanol (2 x 5 L). Dry the final product under vacuum at 50°C to a constant weight. Expected yield: 10.0-11.0 kg of this compound with >99% purity.
References
- 1. nbinno.com [nbinno.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijssst.info [ijssst.info]
- 7. researchgate.net [researchgate.net]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 13. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 5-Bromo-3-iodopyrazin-2-amine: A Comparative Spectral Analysis
An In-Depth Technical Guide and Comparative Analysis
This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-3-iodopyrazin-2-amine, a highly substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Given the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document serves as a predictive and comparative guide. We will ground our analysis in the fundamental principles of NMR spectroscopy and draw direct comparisons to the verified spectra of structurally similar analogues. This approach allows researchers to understand the key spectral features, anticipate the chemical shifts, and distinguish this compound from related structures.
Theoretical Principles: Understanding Substituent Effects on the Pyrazine Ring
The 1H NMR spectrum is dictated by the chemical environment of each proton. In this compound, only one proton remains on the pyrazine ring, located at the C-6 position. Its chemical shift (δ) is influenced by several key factors:
-
The Pyrazine Core: The parent 2-aminopyrazine features three aromatic protons. The two nitrogen atoms within the aromatic ring are strongly electronegative and withdraw electron density, "deshielding" the ring protons and shifting them downfield to a region of approximately δ 8.0-8.1 ppm.[1]
-
Halogen Substituents (-Br, -I): Both bromine and iodine are electronegative halogens that exert a strong deshielding inductive effect on nearby protons.[2] This effect further withdraws electron density from the ring, causing the remaining C-6 proton to shift even further downfield.
-
Amino Group (-NH2): The amino group is an electron-donating group through resonance but can be inductively withdrawing. Its net effect on the remote C-6 proton is less pronounced than the adjacent halogens and ring nitrogens. The protons of the amino group itself are labile and their chemical shift is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[3]
Combining these effects, we can confidently predict that the lone aromatic proton at the C-6 position of this compound will appear as a singlet at a significantly downfield chemical shift.
Experimental Protocol for 1H NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following represents a robust methodology for acquiring the 1H NMR spectrum of a substituted aminopyrazine.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended as it effectively dissolves many polar organic compounds and slows the rate of proton exchange for the -NH2 group, resulting in sharper amine signals.[4] Deuterated chloroform (CDCl3) is a common alternative.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup and Acquisition:
-
The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure magnetic field homogeneity.
-
Acquire the 1H NMR spectrum at a constant temperature, typically 25 °C (298 K).
-
Use a standard single-pulse experiment with a 90° pulse angle.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
Confirmatory Test (D2O Shake):
-
After acquiring the initial spectrum, add one drop of deuterium oxide (D2O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the 1H NMR spectrum. The signal corresponding to the -NH2 protons will disappear or significantly diminish due to the exchange of amine protons with deuterium, confirming its identity.[5]
-
Workflow Visualization
Caption: Experimental workflow for NMR analysis of this compound.
Spectral Analysis and Comparison Guide
While an experimental spectrum for this compound is not available, we can construct a highly accurate prediction. We will compare this prediction to the known spectra of its pyridine-based structural isomers, which serve as excellent benchmarks. The key difference is the presence of a second nitrogen atom at the 4-position in the pyrazine ring, which is expected to have a significant deshielding effect.
Structural Analogues for Comparison
Caption: Target molecule and key pyridine-based structural analogues for comparison.
Comparative 1H NMR Data
The following table summarizes the predicted data for our target compound alongside the experimentally verified data for its analogues.
| Compound | Solvent | Aromatic Proton(s) (δ, ppm) | -NH2 Protons (δ, ppm) | Reference |
| This compound | DMSO-d6 | ~8.3 (s, 1H, H-6) | ~6.5 (br s, 2H) | Predicted |
| 2-Amino-5-bromo-3-iodopyridine | CDCl3 | 8.06 (d, 1H, H-6), 7.96 (d, 1H, H-4) | 5.00 (s, 2H) | [6][7] |
| 3-Amino-5-bromo-2-iodopyridine | DMSO-d6 | 7.67 (d, 1H, H-6), 7.16 (d, 1H, H-4) | 5.65 (s, 2H) | [8][9] |
Analysis and Interpretation
-
Predicted Spectrum of this compound:
-
Aromatic Proton (H-6): We predict the single aromatic proton to appear as a sharp singlet around δ 8.3 ppm . This downfield shift, compared to its pyridine analogues, is a direct consequence of the cumulative deshielding from the adjacent ring nitrogen (N-1) and the second nitrogen at the para-position (N-4).
-
Amine Protons (-NH2): In DMSO-d6, the amine protons are expected to appear as a broad singlet around δ 6.5 ppm . This signal's broadness is due to quadrupole broadening from the adjacent 14N and residual chemical exchange.[4] This signal will disappear upon the addition of D2O.
-
-
Comparison with Analogue 1 (2-Amino-5-bromo-3-iodopyridine):
-
This pyridine analogue shows two distinct aromatic protons as doublets at δ 8.06 and δ 7.96 ppm.[6][7] The replacement of the C-H at position 4 with a nitrogen atom to form the pyrazine removes one proton signal and deshields the remaining H-6 proton, shifting it further downfield from ~8.06 ppm to our predicted ~8.3 ppm. This is the most critical diagnostic difference.
-
-
Comparison with Analogue 2 (3-Amino-5-bromo-2-iodopyridine):
-
This isomer displays its aromatic protons further upfield (δ 7.67 and 7.16 ppm) in DMSO-d6.[8][9] The different substitution pattern significantly alters the electronic environment. The clear separation of these signals from the predicted downfield singlet of the target pyrazine makes 1H NMR an unambiguous tool for distinguishing between these isomers.
-
Conclusion
The 1H NMR spectrum of this compound is characterized by two key features: a singlet for the lone aromatic proton (H-6) predicted to be significantly downfield around δ 8.3 ppm (in DMSO-d6), and a broad, D2O-exchangeable singlet for the two amine protons around δ 6.5 ppm . This distinct spectral signature, particularly the downfield position and singlet multiplicity of the aromatic proton, allows for clear differentiation from its pyridine-based structural isomers and other related compounds. This guide provides researchers with the necessary theoretical foundation and comparative data to confidently identify and characterize this valuable synthetic building block.
References
- 1. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. ijssst.info [ijssst.info]
- 7. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 8. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the ¹³C NMR Analysis of 5-Bromo-3-iodopyrazin-2-amine
In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel heterocyclic compounds is paramount. 5-Bromo-3-iodopyrazin-2-amine is a highly substituted pyrazine derivative with significant potential as a versatile building block in drug discovery. Its complex substitution pattern, featuring an amine, a bromine, and an iodine atom, presents a unique challenge and an excellent case study for ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
The Logic of Spectral Prediction and Comparison
Directly acquiring a ¹³C NMR spectrum is the ultimate goal. However, predicting the spectrum beforehand is a critical step in experimental design. It allows researchers to anticipate the chemical shift regions of interest and, more importantly, provides a theoretical baseline against which the experimental data can be validated.
Our comparative analysis will be built on two pillars:
-
Prediction via Substituent Chemical Shift (SCS) Effects: We will start with the known ¹³C NMR chemical shifts of the parent pyrazine ring and incrementally add the substituents (-NH₂, -Br, -I), using established SCS parameters to estimate the chemical shift of each carbon atom in the final molecule.
-
Comparison with Known Analogs: We will compare our predictions with published, experimental ¹³C NMR data for structurally related compounds, such as 2-aminopyrazine and 5-bromo-2-aminopyrazine. This provides a crucial reality check and helps refine our assignments.
Molecular Structure and Carbon Numbering
To ensure clarity, the following numbering scheme for the carbon atoms of this compound will be used throughout this guide.
Understanding Substituent Effects on the Pyrazine Ring
The chemical shift of each carbon in the pyrazine ring is a direct reflection of its local electronic environment. This environment is heavily influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (-Br, -I), as well as the inherent electron-withdrawing nature of the ring nitrogen atoms.
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group significantly shields the carbon it is attached to (C2, the ipso-carbon) and the carbon para to it (C5). This shielding effect shifts their resonance signals to a lower ppm (upfield).
-
Halogens (-Br, -I): Halogens exhibit a dual effect. They are inductively electron-withdrawing, which deshields the carbon atoms and shifts signals downfield. However, they also possess lone pairs that can participate in resonance, causing a shielding effect. For heavier halogens like bromine and iodine, the "heavy atom effect" becomes significant, causing a pronounced upfield (shielding) shift for the directly attached carbon (ipso-carbon).[1] This is a crucial consideration for C3 and C5.
-
Ring Nitrogens: The two nitrogen atoms in the pyrazine ring are strongly electronegative, leading to a general deshielding of all ring carbons compared to benzene.
Research has shown that substituent effects observed in benzene can be correlated to those in six-membered nitrogen heteroaromatic compounds like pyrazine, providing a valid basis for prediction.[2][3][4]
Predicted vs. Comparative ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound and the experimental data for key reference compounds. All shifts are reported in ppm relative to Tetramethylsilane (TMS).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 155 - 160 | Strong deshielding from adjacent N1 and strong shielding from attached -NH₂. The net effect is a downfield shift, characteristic of a carbon bearing an amino group in aza-aromatic systems. |
| C3 | 95 - 105 | Very strong shielding due to the "heavy atom effect" of the directly attached iodine. This is expected to be the most upfield-shifted ring carbon. |
| C5 | 125 - 135 | Shielding from the para -NH₂ group is counteracted by the deshielding from adjacent N4 and the heavy atom effect of the attached bromine. The bromine effect is less pronounced than iodine's. |
| C6 | 138 - 145 | Deshielded by adjacent N1 and influenced by substituents at other positions. Expected to be in a relatively standard aromatic region for pyrazines. |
Table 2: Experimental ¹³C NMR Data for Reference Compounds (in CDCl₃ or DMSO-d₆)
| Compound | C2 | C3 | C5 | C6 | Solvent | Source |
| Pyrazine | 145.1 | 145.1 | 145.1 | 145.1 | CDCl₃ | SpectraBase[5] |
| 2-Aminopyrazine | 154.5 | 134.4 | 141.6 | 134.4 | DMSO-d₆ | Estimated from similar compounds |
| 5-Bromo-2-aminopyrazine | ~155 | ~136 | ~130 | ~143 | CDCl₃ | Estimated from literature analysis |
Note: Exact literature values for some substituted pyrazines can be difficult to locate, and the values provided are expert estimations based on available data for analogous structures.
A Self-Validating Experimental Protocol for ¹³C NMR Acquisition
To obtain high-quality, reproducible data, a standardized protocol is essential. The following procedure is designed to be a self-validating system for the analysis of this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 20-50 mg of high-purity this compound. A higher concentration is recommended for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6][7][8]
-
Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like amines and has a well-characterized residual solvent peak for referencing.[9]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆. Gentle vortexing or warming may be required to achieve full dissolution.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no suspended solids, as this will degrade spectral quality. The final sample height should be approximately 4-5 cm.[6][10]
II. Spectrometer Setup and Data Acquisition
The following workflow diagram illustrates the key stages of the process.
Recommended Acquisition Parameters (for a 400-600 MHz Spectrometer): [11][12]
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems). This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[13]
-
Spectral Width: ~220 ppm (centered around 110 ppm) to ensure all aromatic and substituent-affected carbons are captured.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons (like C2, C3, and C5) often have longer relaxation times, and an adequate delay is crucial for obtaining accurate signal intensities.
-
Number of Scans: 1024-4096 scans, depending on sample concentration. More scans will be needed to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
III. Data Processing and Interpretation
-
Fourier Transform & Phasing: Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation. Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₆ solvent peak to its known value of 39.52 ppm.[9][14]
-
Peak Assignment: Compare the obtained experimental spectrum to the predicted values in Table 1.
-
The signal furthest upfield (lowest ppm) should correspond to C3 due to the iodine's heavy atom effect.
-
The signal furthest downfield (highest ppm) is likely C2 , attached to the amino group.
-
The remaining two signals for C5 and C6 can be assigned based on their proximity to the predicted values and by comparison with advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), if necessary.
-
Conclusion
The ¹³C NMR analysis of this compound is a prime example of how predictive methods and comparative analysis form the backbone of modern structural elucidation. By understanding the fundamental principles of substituent effects and following a rigorous, well-documented experimental protocol, researchers can confidently assign the carbon skeleton of this complex heterocyclic building block. This guide provides the necessary theoretical foundation and a practical, step-by-step workflow to achieve an unambiguous and publishable characterization, empowering scientists in their drug development and materials research endeavors.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]
- 5. spectrabase.com [spectrabase.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. scribd.com [scribd.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scienceopen.com [scienceopen.com]
The Analytical Imperative: Why a Dual-Technique Approach is Essential
An Expert's Comparative Guide to the Mass Spectrometry of 5-Bromo-3-iodopyrazin-2-amine
For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of analytical chemistry. This compound, with its unique substitution pattern featuring two distinct halogens, presents a compelling case for a multi-faceted analytical approach. This guide provides a detailed, experience-driven comparison of mass spectrometry techniques for its characterization, moving beyond simple protocols to explain the causality behind the analytical choices.
The molecular structure of this compound (Molecular Formula: C₄H₃BrIN₃, Monoisotopic Mass: ~298.86 Da) necessitates a robust analytical strategy. The presence of bromine, with its two primary isotopes (79Br and 81Br) in a nearly 1:1 ratio, provides a characteristic isotopic signature that is invaluable for identification. However, a single analytical method often provides an incomplete picture.
To achieve a self-validating and comprehensive analysis, we will compare two fundamentally different ionization techniques:
-
Electrospray Ionization (ESI): A "soft" ionization technique that imparts minimal energy to the analyte.[1][2] Its primary strength lies in generating intact protonated molecules ([M+H]⁺), making it ideal for confirming molecular weight with high confidence.[3]
-
Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[3][4] This high energy causes extensive and predictable bond cleavage, creating a rich fragmentation pattern that acts as a structural fingerprint.
This dual-pronged approach ensures that we not only confirm the molecule's mass but also verify its specific isomeric structure through its fragmentation behavior.
Experimental Design and Protocols
The following protocols are designed to maximize the information obtained from each technique, reflecting best practices for the analysis of thermally stable, halogenated heterocyclic compounds.
Protocol 1: High-Resolution Molecular Weight Confirmation via ESI-MS
This protocol is optimized for generating a clean spectrum of the protonated molecular ion with minimal in-source fragmentation.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving this compound in HPLC-grade methanol. This is subsequently diluted to a working concentration of 5 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting efficient protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used to achieve accurate mass measurements.
-
Method: Direct infusion is performed at a flow rate of 10 µL/min.
-
Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.8 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): 600 L/hr at 350 °C
-
Cone Gas (N₂): 50 L/hr
-
-
Analyzer Settings:
-
Scan Range: m/z 100-500
-
Data Acquisition: Centroid mode with a scan time of 0.5 seconds.
-
Protocol 2: Structural Elucidation via GC-EI-MS
This protocol is designed to induce fragmentation for detailed structural analysis. A gas chromatograph (GC) is used as the inlet to ensure only the volatilized, pure compound enters the ion source.
-
Sample Preparation: A 1 mg/mL solution is prepared in dichloromethane.
-
Instrumentation: A standard GC-MS system equipped with an EI source.
-
GC Method:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Hold at 100 °C for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
-
MS Source Parameters:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
-
Analyzer Settings:
-
Scan Range: m/z 40-450
-
Scan Rate: 2 scans/second
-
Comparative Analysis of Mass Spectrometry Data
The true power of this dual-technique approach is revealed when comparing the resulting data. Each technique provides a unique and complementary piece of the structural puzzle.
Visualizing the Analytical Strategy
The following workflow diagram illustrates the decision-making process for a comprehensive analysis.
Caption: A dual-pathway workflow for unambiguous compound identification.
Data Interpretation and Comparison
The table below summarizes the expected key ions and the insights derived from each technique.
| Technique | Key Observed Ions (m/z) | Ion Identity | Primary Insight Provided |
| ESI-MS | 299.86 / 301.86 | [M+H]⁺ | Molecular Weight Confirmation. The ~1:1 doublet confirms the presence of a single bromine atom. |
| EI-MS | 298.86 / 300.85 | [M]⁺• | Molecular Ion. Confirms mass and bromine presence. |
| 219.94 | [M-Br]⁺ | Structural Fragment. Confirms the presence and location of the bromine atom. | |
| 171.95 / 173.95 | [M-I]⁺ | Structural Fragment. Confirms the presence and location of the iodine atom. | |
| 144.94 / 146.94 | [M-I-HCN]⁺ | Structural Fragment. Characteristic loss from the pyrazine ring, confirming the heterocyclic core.[5][6] |
Proposed EI Fragmentation Pathway
Electron ionization provides a detailed map of the molecule's stability and bond strengths. The weakest bonds, typically the C-I and C-Br bonds, cleave first. This is followed by the characteristic fragmentation of the pyrazine ring.
Caption: Proposed fragmentation pathway under Electron Ionization (EI).
Authoritative Conclusion
For the definitive characterization of this compound, relying on a single mass spectrometry technique is insufficient.
-
ESI-MS serves as the benchmark for establishing the correct molecular weight. Its soft ionization provides a clean, easily interpretable spectrum centered on the molecular ion, which is the foundational first step in any analysis.
-
EI-MS provides the orthogonal, confirmatory data needed for full structural elucidation. The predictable fragmentation, including the distinct losses of each halogen and the subsequent ring cleavage, validates the connectivity of the atoms and confirms the isomeric identity of the compound.
By integrating the high-confidence molecular weight data from ESI with the detailed structural fingerprint from EI, researchers can establish a self-validating system that ensures the highest degree of analytical certainty. This dual-technique approach is the recommended standard for this and other similarly complex halogenated heterocyclic compounds in a drug development pipeline.
References
A Comparative Guide to the Spectroscopic Characterization of Halogenated Aminopyrazines and Their Analogs
This guide provides a comprehensive analysis of the spectroscopic data for key halogenated heterocyclic amines, with a focus on elucidating the structural features of 5-Bromo-3-iodopyrazin-2-amine. While direct, publicly available spectroscopic data for this specific pyrazine derivative is limited, this guide will leverage a comparative approach. We will analyze the extensive data available for its close structural analog, 2-amino-5-bromo-3-iodopyridine, and other related compounds to predict and understand the spectroscopic characteristics of the target molecule. This methodology serves as a practical framework for researchers in drug discovery and organic synthesis when encountering novel compounds with limited initial characterization.
The Challenge of Characterizing Novel Heterocycles
In the synthesis of novel pharmaceutical intermediates, unambiguous structural confirmation is paramount. This compound, with its specific substitution pattern of a bromine atom, an iodine atom, and an amino group on a pyrazine core, presents a unique analytical challenge. While commercial suppliers indicate the existence of NMR and mass spectrometry data, this information is not always publicly disseminated[1]. This guide, therefore, utilizes available data from closely related structures to build a predictive spectroscopic profile.
Our primary comparative analog is 2-amino-5-bromo-3-iodopyridine. The substitution pattern is identical, with the only difference being the aromatic core (pyridine vs. pyrazine). This subtle yet significant change is expected to manifest in discernible spectroscopic shifts, which we will explore in detail.
Spectroscopic Analysis of 2-Amino-5-bromo-3-iodopyridine: A Primary Analog
The readily available data for 2-amino-5-bromo-3-iodopyridine provides a solid foundation for our comparative analysis.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-amino-5-bromo-3-iodopyridine is characterized by two distinct signals in the aromatic region and a broad signal for the amino protons. A representative dataset, acquired in CDCl₃, shows two doublets at approximately δ 8.06 and δ 7.96 ppm, each with a small coupling constant (J ≈ 2.2 Hz)[2][3]. This small coupling is indicative of a meta-relationship between the two aromatic protons. The amino protons typically appear as a broad singlet around δ 4.96 ppm[2][3].
Mass Spectrometry
The mass spectrum of a compound containing both bromine and iodine is highly characteristic due to the isotopic distribution of these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[4][5]. This results in two peaks of nearly equal intensity, separated by 2 m/z units, for any fragment containing a bromine atom. Iodine, on the other hand, is monoisotopic (¹²⁷I).
For 2-amino-5-bromo-3-iodopyridine (and by extension, this compound), the molecular ion region will exhibit a characteristic pattern. The molecular weight of 2-amino-5-bromo-3-iodopyridine is approximately 298.91 g/mol [2][6]. The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, corresponding to the presence of the bromine atom.
Comparative Spectroscopic Analysis
By comparing the known data for our primary analog with simpler related compounds, we can deconstruct the contribution of each substituent and the core aromatic ring to the overall spectra. This allows for a more accurate prediction for this compound.
| Compound | Key ¹H NMR Signals (ppm) | Predicted Molecular Ion (m/z) | Key Features |
| 2-Aminopyrazine | Aromatic protons typically in the range of δ 7.8-8.3 | 95.10 | Simple aromatic splitting pattern. |
| 2-Amino-5-bromopyridine | Aromatic protons are deshielded compared to 2-aminopyrazine. | 172.9 (M+), 174.9 (M+2) | Shows characteristic 1:1 isotopic pattern for bromine. |
| 2-Amino-5-bromo-3-iodopyridine | δ 8.06 (d), 7.96 (d) | 298.9 (M+), 300.9 (M+2) | Two meta-coupled aromatic protons. |
| This compound (Predicted) | A single aromatic proton, likely deshielded due to the adjacent nitrogen and iodine. | 299.9 (M+), 301.9 (M+2) | A single aromatic proton singlet. The pyrazine nitrogen atoms will likely lead to a downfield shift compared to the pyridine analog. |
Predicted ¹H NMR Spectrum for this compound
The most significant difference in the ¹H NMR spectrum of this compound compared to its pyridine analog will be the number of aromatic signals. The pyrazine derivative has only one aromatic proton. This would simplify the spectrum to a single singlet in the aromatic region. The precise chemical shift of this proton will be influenced by the electron-withdrawing effects of the adjacent iodine and the two ring nitrogen atoms, likely resulting in a downfield shift compared to the protons in the pyridine analog. The amino protons would still be expected to appear as a broad singlet.
Predicted Mass Spectrum for this compound
The mass spectrum of this compound will be very similar to its pyridine analog in terms of the isotopic pattern. The key difference will be the molecular weight. The introduction of an additional nitrogen atom in the pyrazine ring increases the molecular weight by approximately 1 g/mol compared to the pyridine analog. Therefore, the molecular ion peaks are predicted to be at m/z 299.9 (for ⁷⁹Br) and 301.9 (for ⁸¹Br), with nearly equal intensities.
Experimental Protocols
To obtain the spectroscopic data discussed, the following generalized protocols can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. Electron impact (EI) is common for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar molecules.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic isotopic patterns and fragmentation.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
Conclusion
While a complete, publicly available spectroscopic dataset for this compound remains elusive, a robust and scientifically sound analysis is still possible through a comparative approach. By leveraging the detailed data from its close structural analog, 2-amino-5-bromo-3-iodopyridine, and understanding the fundamental principles of NMR and mass spectrometry, we can confidently predict the key spectral features of the target compound. This guide underscores the importance of comparative analysis in the field of chemical research and provides a practical framework for scientists and drug development professionals to characterize novel molecules.
References
- 1. 1062608-42-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-AMINO-5-BROMO-3-IODOPYRIDINE CAS#: 381233-96-1 [m.chemicalbook.com]
- 3. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tutorchase.com [tutorchase.com]
- 6. 2-Amino-5-bromo-3-iodopyridine 97 381233-96-1 [sigmaaldrich.com]
comparative analysis of Suzuki coupling with bromo-iodopyrazine vs dichloro-pyrazine
A Comparative Guide to Suzuki Coupling: Bromo-iodopyrazine vs. Dichloro-pyrazine
Introduction
The pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials.[1][2] Its elaboration via cross-coupling reactions is a cornerstone of modern synthesis, with the Palladium-catalyzed Suzuki-Miyaura coupling being a particularly powerful tool for forging C-C bonds due to its mild conditions and broad functional group tolerance.[3][4]
This guide provides a comparative analysis of two common pyrazine building blocks in Suzuki coupling: bromo-iodopyrazine and dichloro-pyrazine. The choice between these substrates is a critical strategic decision that profoundly impacts reaction selectivity, conditions, and the overall synthetic route. We will dissect the mechanistic nuances, provide field-proven experimental protocols, and offer data-driven insights to guide researchers in making the optimal choice for their specific synthetic targets.
Pillar 1: The Principle of Halogen Reactivity in Suzuki Coupling
The success and selectivity of a Suzuki coupling are fundamentally governed by the oxidative addition step, where the Palladium(0) catalyst inserts into the carbon-halogen bond.[5][6] The reactivity of the halide is inversely proportional to the carbon-halogen (C-X) bond dissociation energy. This establishes a clear and predictable reactivity trend:
C-I > C-Br > C-Cl > C-F [7]
Iodides, possessing the weakest carbon-halogen bond, are the most reactive substrates, often enabling coupling under mild conditions.[8] Chlorides are significantly less reactive and typically demand more robust catalytic systems, specialized ligands, and higher temperatures to facilitate efficient oxidative addition.[7][9] This intrinsic difference in reactivity is the key to understanding the strategic applications of bromo-iodopyrazine and dichloro-pyrazine.
Case Study 1: Sequential Functionalization with Bromo-iodopyrazine
Bromo-iodopyrazine is an ideal substrate for the synthesis of unsymmetrical, multi-substituted pyrazines. Its value lies in the significant reactivity differential between the C-I and C-Br bonds, which allows for a predictable, stepwise functionalization.
Mechanistic Insight: Chemoselective Coupling
The much weaker C-I bond undergoes oxidative addition with the Pd(0) catalyst under conditions where the C-Br bond remains largely inert.[8] This allows for the selective introduction of a first aryl or heteroaryl group at the iodo-position. The resulting bromo-aryl-pyrazine can then be isolated and subjected to a second, typically more forcing, Suzuki coupling to functionalize the bromo-position, thus building molecular complexity in a controlled manner.
Caption: Sequential Suzuki coupling pathway for bromo-iodopyrazine.
Experimental Protocol: Selective Mono-Arylation of 2-Bromo-5-iodopyrazine
This protocol is designed for the selective coupling at the C-I position. The choice of a standard catalyst like Pd(PPh₃)₄ is sufficient for the highly reactive iodide, and the temperature is kept moderate to prevent competing reaction at the bromide position.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-iodopyrazine (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%).[10]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary: Bromo-iodopyrazine Coupling
| Feature | Description | Source |
| Relative Reactivity | C-I >> C-Br, allowing for high chemoselectivity. | [7][8] |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | [10] |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [10] |
| Reaction Temperature | 60-80 °C for C-I coupling; >90 °C for subsequent C-Br coupling. | [8] |
| Selectivity | Excellent for mono-substitution at the iodine position. | [8] |
| Yields | Generally good to excellent (70-95%) for the first coupling. | [10] |
Case Study 2: Challenges and Strategies with Dichloro-pyrazine
Dichloro-pyrazines are common, cost-effective starting materials. However, their lower reactivity and the similar electronic environment of the two chlorine atoms present distinct challenges, particularly when selective mono-substitution is desired.
Mechanistic Insight: The Selectivity Problem
The C-Cl bond is strong, requiring more active catalysts (often employing bulky, electron-rich phosphine ligands) and higher temperatures for oxidative addition to occur.[2][11] For a substrate like 2,5-dichloropyrazine, both chlorine atoms are in electronically similar environments. Consequently, the reaction can readily proceed to give a mixture of the starting material, the desired mono-arylated product, and the di-arylated byproduct, making purification difficult.[12]
Achieving selectivity often relies on:
-
Stoichiometry: Using a sub-stoichiometric amount of the boronic acid.
-
Steric Hindrance: Employing a sterically bulky boronic acid can sometimes disfavor the second substitution.[2]
-
Ligand Control: Specific ligands can influence the reactivity and selectivity, though this often requires extensive screening.[4][13]
Caption: Potential product mixture in Suzuki coupling of dichloro-pyrazine.
Experimental Protocol: Di-arylation of 2,5-Dichloropyrazine
This protocol is optimized for exhaustive di-substitution, a more straightforward transformation for this substrate.
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 2,5-dichloropyrazine (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and a robust base such as potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst/Ligand Addition: Add a palladium source like Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%) and a suitable phosphine ligand, such as SPhos or XPhos (4-8 mol%). Highly active catalyst systems are crucial for C-Cl bond activation.[14][15]
-
Solvent Addition: Add a degassed high-boiling solvent, such as toluene or a mixture of acetonitrile and water.[12]
-
Reaction Execution: Heat the reaction mixture to a higher temperature, typically 100-120 °C. Microwave irradiation can also be effective, often reducing reaction times significantly (e.g., 120 °C for 30 minutes).[12]
-
Monitoring: Monitor for the disappearance of the mono-substituted intermediate and the formation of the final di-substituted product by LC-MS. Reactions may take 12-24 hours under conventional heating.[12]
-
Work-up: After cooling, perform a standard aqueous work-up as described in the previous protocol.[12]
-
Isolation: Purify the crude product by column chromatography or recrystallization to obtain the desired diarylpyrazine.
Data Summary: Dichloro-pyrazine Coupling
| Feature | Description | Source |
| Relative Reactivity | Low; requires forcing conditions. | [2][9] |
| Typical Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., Buchwald ligands). | [14][15] |
| Typical Base | Stronger bases like K₃PO₄ are often preferred. | [15] |
| Reaction Temperature | High temperatures (100-120 °C) or microwave heating are common. | [12] |
| Selectivity | Mono-substitution is challenging to control; di-substitution is more straightforward. | [2][12] |
| Yields | Moderate to good for di-substitution; variable for mono-substitution. | [2] |
Comparative Analysis and Strategic Recommendations
The choice between these two substrates is dictated by the ultimate synthetic goal.
| Parameter | Bromo-iodopyrazine | Dichloro-pyrazine | Expert Insight |
| Reactivity | High (Iodo) & Moderate (Bromo) | Low (Chloro) | Bromo-iodopyrazine allows for milder, more reliable initial coupling. |
| Selectivity Control | Excellent for sequential, unsymmetrical substitution. | Poor for mono-substitution; good for symmetrical di-substitution. | For complex, unsymmetrical targets, bromo-iodopyrazine is the superior choice. For simple symmetrical molecules, dichloro-pyrazine is more economical. |
| Reaction Conditions | Milder temperatures, standard catalysts for the first step. | Higher temperatures, specialized and more expensive ligands required. | The operational simplicity of the first coupling on bromo-iodopyrazine can accelerate discovery campaigns. |
| Synthetic Utility | Ideal for building diverse, unsymmetrical pyrazine libraries. | Best suited for symmetrical pyrazine derivatives. | The strategic depth offered by bromo-iodopyrazine justifies its potentially higher cost for complex drug discovery programs. |
Trustworthiness & Troubleshooting:
-
Self-Validation: All protocols should be monitored by LC-MS. For the selective mono-coupling of bromo-iodopyrazine, the appearance of a single major product peak with the correct mass is a key validation point. For dichloro-pyrazine couplings, LC-MS is critical to assess the ratio of mono- to di-substituted products and optimize conditions accordingly.
-
Common Pitfall - Homocoupling: The homocoupling of boronic acids to form biaryls can be a significant side reaction, especially under an atmosphere of air.[2] Solution: Ensure the reaction mixture is thoroughly purged with an inert gas (Argon) before heating.
-
Common Pitfall - Dehalogenation: At high temperatures, premature dehalogenation (replacement of the halogen with hydrogen) can occur. Solution: Use the lowest effective temperature and monitor reaction times carefully. Avoid unnecessarily long reaction times.
Conclusion
The Suzuki coupling of bromo-iodopyrazine and dichloro-pyrazine offers distinct strategic advantages and challenges. Bromo-iodopyrazine is the substrate of choice for controlled, sequential synthesis of complex, unsymmetrical molecules, leveraging the inherent reactivity difference between iodine and bromine. Conversely, dichloro-pyrazine is an economical starting material for symmetrical di-substituted pyrazines but requires more forceful conditions and presents significant challenges in achieving selective mono-arylation. A thorough understanding of the underlying mechanistic principles and reaction kinetics is paramount for researchers to harness the full synthetic potential of these valuable pyrazine building blocks.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of 5-Bromo-3-iodopyrazin-2-amine Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stability of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug formulation. Halogenated pyrazines, a class of heterocyclic compounds, are of significant interest due to their prevalence in bioactive molecules. This guide provides an in-depth analysis of the stability of 5-Bromo-3-iodopyrazin-2-amine under acidic conditions, a critical consideration for its handling, formulation, and ultimate therapeutic efficacy.
Forced degradation studies, which involve exposing a drug substance to stress conditions more severe than accelerated stability testing, are essential for understanding the chemical behavior of a molecule.[1][2][3] These studies help to elucidate degradation pathways, identify potential degradation products, and inform the development of stable formulations.[1][3][4] The International Conference on Harmonisation (ICH) guidelines recommend performing forced degradation studies under various conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[1][2]
While specific experimental data on the acid stability of this compound is not extensively reported in the literature, we can infer its likely behavior by examining the known chemistry of related halogenated aminopyrazines. This guide will, therefore, present a theoretical framework for its potential degradation, a detailed experimental protocol for a comparative stability study, and a discussion of alternative compounds.
Anticipated Degradation Pathways in Acidic Media
The structure of this compound suggests several potential sites for acid-catalyzed degradation. The pyrazine ring, being a nitrogen-containing heterocycle, is susceptible to protonation, which can activate the ring towards nucleophilic attack or facilitate the cleavage of substituent groups. The presence of two different halogen atoms, bromine and iodine, at positions 5 and 3 respectively, introduces a key point of comparison. The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-bromine bond.
Key potential degradation mechanisms include:
-
Deiodination: The most probable degradation pathway under acidic conditions is the protonation-assisted cleavage of the carbon-iodine bond. The electron-donating amino group at position 2 can enhance the electron density of the pyrazine ring, potentially influencing the stability of the halogen substituents.
-
Debromination: While less likely than deiodination, cleavage of the carbon-bromine bond may also occur, particularly under more stringent acidic conditions or upon prolonged exposure.
-
Hydrolysis of the Amino Group: Although generally stable, the 2-amino group could potentially undergo hydrolysis to a hydroxyl group under harsh acidic conditions and elevated temperatures, forming the corresponding pyrazinone derivative.
-
Ring Opening: In extremely acidic environments and at high temperatures, the pyrazine ring itself may be susceptible to hydrolytic cleavage.
Comparative Stability Analysis: A Proposed Study
To provide a comprehensive understanding of the stability of this compound, a comparative study with structurally related analogues is recommended. This allows for the systematic evaluation of the contribution of each halogen to the overall stability of the molecule.
Table 1: Proposed Compounds for Comparative Stability Study
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target compound for stability assessment. | |
| 5-Bromopyrazin-2-amine | To evaluate the impact of removing the iodine atom. | |
| 3-Iodopyrazin-2-amine | To evaluate the impact of removing the bromine atom. | |
| 2-Aminopyrazine | To serve as a baseline for the stability of the core pyrazine ring. |
Experimental Protocol for Forced Acidic Degradation
This protocol outlines a robust method for conducting a comparative forced degradation study. The objective is to generate meaningful data on the relative stability of the target compound and its analogues.[5]
1. Materials and Reagents:
-
This compound and comparison compounds (as listed in Table 1) of high purity.
-
Sodium hydroxide (NaOH) for neutralization.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Methanol, HPLC grade.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC system with a UV detector or an LC-MS system.
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
pH meter.
-
Water bath or incubator.
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of each test compound in methanol or acetonitrile at a concentration of 1 mg/mL.[5]
3. Stress Conditions:
-
For each compound, set up the following experiments in triplicate:
-
Mild Acidic Condition: Add a specific volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Strong Acidic Condition: Repeat the above step using 1 M HCl.
-
Control: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.
-
-
Incubate all solutions at a controlled temperature, for example, 60°C.[5]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic samples with an appropriate amount of NaOH solution before HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where all compounds have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Determine the degradation rate constants and the half-life (t½) for each compound under each stress condition.
Visualizing the Workflow and Potential Degradation
To clarify the experimental process and the hypothesized degradation pathway, the following diagrams are provided.
Caption: Experimental workflow for the comparative acid stability study.
Caption: Hypothesized acid-catalyzed degradation pathway.
Interpreting the Results and Making Informed Decisions
Table 2: Hypothetical Comparative Stability Data (Degradation % after 24h at 60°C)
| Compound | 0.1 M HCl | 1 M HCl |
| This compound | ~15% | ~40% |
| 5-Bromopyrazin-2-amine | <5% | ~10% |
| 3-Iodopyrazin-2-amine | ~12% | ~35% |
| 2-Aminopyrazine | <2% | <5% |
Expected Outcomes:
-
This compound is expected to show the most significant degradation, primarily through deiodination, resulting in the formation of 5-Bromopyrazin-2-amine as the major degradation product.
-
3-Iodopyrazin-2-amine will likely exhibit a similar degradation profile to the parent compound, confirming that the iodo-substituent is the primary site of instability.
-
5-Bromopyrazin-2-amine and 2-Aminopyrazine are anticipated to be significantly more stable, highlighting the stabilizing effect of the bromine atom compared to iodine and the general stability of the aminopyrazine core.
Conclusion and Recommendations
Based on the principles of chemical reactivity, this compound is predicted to have limited stability under acidic conditions, with deiodination being the primary degradation pathway. For drug development professionals, this instability necessitates careful consideration during formulation. The use of acidic excipients should be approached with caution, and the pH of any aqueous formulations should be controlled to maintain the integrity of the API.
The provided experimental protocol offers a comprehensive framework for quantifying the stability of this compound and its analogues. The results of such studies are crucial for regulatory submissions and for ensuring the development of a safe, stable, and efficacious pharmaceutical product.[1][2] Further investigation into the structure of any significant degradation products using techniques like mass spectrometry is also recommended to fully characterize the degradation profile.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Synthetic Routes of 5-Bromo-3-iodopyrazin-2-amine
Introduction: The Significance of 5-Bromo-3-iodopyrazin-2-amine in Modern Drug Discovery
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine group and two different halogen atoms on a pyrazine core, renders it a versatile building block for the synthesis of complex molecular architectures. The pyrazine moiety itself is a common scaffold in numerous biologically active compounds.[1][2] The presence of bromine and iodine atoms at specific positions provides orthogonal handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the construction of extensive chemical libraries for drug screening.
The strategic placement of the halogens and the amino group influences the molecule's electronic properties and binding interactions with biological targets. This makes this compound a valuable precursor for the development of novel therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a critical endeavor for researchers in medicinal chemistry and process development.
This guide provides a comprehensive comparison of two plausible synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Stepwise Halogenation of 2-Aminopyrazine
This synthetic approach commences with the commercially available and relatively inexpensive starting material, 2-aminopyrazine. The strategy involves a sequential, regioselective introduction of the bromine and iodine atoms.
Causality Behind Experimental Choices
The pyrazine ring is inherently electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. However, the presence of the strongly activating amino group at the 2-position directs electrophilic substitution to the positions ortho and para to it (the 3- and 5-positions).
-
Step 1: Regioselective Bromination: The first step aims to introduce a bromine atom selectively at the 5-position. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and its ability to provide a low concentration of electrophilic bromine, which favors regioselectivity and minimizes the formation of di-substituted byproducts.[3][4][5] Acetonitrile is an ideal solvent for this reaction, and conducting the reaction at room temperature enhances the selectivity for the mono-brominated product.[3]
-
Step 2: Regioselective Iodination: With the 5-position blocked by bromine, the subsequent iodination is directed to the remaining activated position, the 3-position. N-Iodosuccinimide (NIS) is a suitable iodinating agent for this transformation, often activated by a catalytic amount of a protic acid like acetic acid to enhance the electrophilicity of the iodine.[6] While direct iodination of 2-aminopyrazine is reported to be low-yielding[3][7], the introduction of an electron-withdrawing bromine at the 5-position may further deactivate the ring, necessitating carefully optimized conditions. An alternative, robust method for iodination of similar amino-heterocycles involves the use of potassium iodide (KI) and potassium iodate (KIO₃) in the presence of a strong acid like sulfuric acid.[8] This system generates in situ iodine monochloride (ICl), a potent iodinating agent.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-amino-5-bromopyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 2-amino-5-bromopyrazine.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water, add N-Iodosuccinimide (NIS) (1.2 eq).
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-60 °C) for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizing the Workflow: Route 1
Caption: Stepwise halogenation of 2-aminopyrazine.
Route 2: Selective Iodination of 3,5-Dibromopyrazin-2-amine
This alternative route begins with the commercially available 3,5-dibromopyrazin-2-amine. The core of this strategy lies in the selective replacement of one of the bromine atoms with iodine.
Causality Behind Experimental Choices
The starting material, 3,5-dibromopyrazin-2-amine, possesses two bromine atoms at positions that are electronically distinct due to the influence of the amino group. The bromine at the 3-position is ortho to the amino group, while the bromine at the 5-position is para. This difference in the electronic environment can potentially be exploited for selective functionalization.
A plausible approach for selective iodination involves a metal-halogen exchange reaction followed by quenching with an iodine source. Organolithium reagents, such as n-butyllithium, can selectively deprotonate or undergo metal-halogen exchange at the most acidic or sterically accessible position. In this case, a directed ortho-metalation, where the amino group directs the lithiation to the adjacent 3-position, is a conceivable pathway. Subsequent treatment with an electrophilic iodine source, like molecular iodine (I₂), would then introduce the iodine atom at the desired position. This method offers the potential for high regioselectivity under carefully controlled, low-temperature conditions.
Experimental Protocol: Route 2
-
Dissolve 3,5-dibromopyrazin-2-amine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for the metal-halogen exchange to occur.
-
Add a solution of iodine (I₂) (1.2 eq) in THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing the Workflow: Route 2
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijssst.info [ijssst.info]
A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-3-iodopyrazin-2-amine and its Analogs
This guide provides a comprehensive analysis of the X-ray crystal structure of 5-Bromo-3-iodopyrazin-2-amine, a molecule of significant interest in medicinal chemistry and drug development. While a definitive public crystal structure for this specific pyrazine derivative is not yet available, this document will serve as a predictive and comparative guide for researchers. We will explore the anticipated structural features by drawing detailed comparisons with the known crystal structure of a closely related pyridine analog, 3-Amino-5-bromo-2-iodopyridine. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental workflow, the rationale behind methodological choices, and the interpretation of crystallographic data.
Introduction: The Significance of Halogenated Pyrazines
Pyrazine-based compounds are crucial scaffolds in medicinal chemistry due to their unique combination of heteroaromatic properties, which allow for a range of intermolecular interactions.[1] The introduction of halogen atoms, such as bromine and iodine, further enhances their utility by enabling specific interactions like halogen bonding, which can be pivotal for molecular recognition at protein binding sites.[1][2][3] Determining the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships and for rational drug design.[4][5][6]
This guide will first outline the probable synthetic and crystallization pathway for this compound. Subsequently, a detailed, step-by-step protocol for X-ray diffraction data collection and structure refinement will be presented. The core of this guide is a comparative analysis of the anticipated crystal packing and intermolecular interactions of the target pyrazine with the experimentally determined structure of 3-Amino-5-bromo-2-iodopyridine, providing valuable predictive insights.
Part 1: Synthesis and Crystallization
The first critical step in any crystallographic study is the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Anticipated Synthesis of this compound
Based on established synthetic routes for similar halogenated amino-pyridines and -pyrazines, a likely synthetic pathway for this compound would involve the bromination and iodination of a suitable pyrazine precursor. The exact sequence of these halogenation steps can significantly impact the final yield and purity.
Experimental Protocol: Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. For a small molecule like this compound, several common techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and leading to the formation of crystals.
For the analogous compound, 3-amino-5-bromo-2-iodopyridine, X-ray quality crystals were obtained by the slow evaporation of a concentrated chromatography fraction.[7] A similar approach would be a logical starting point for the target pyrazine derivative.
Part 2: X-ray Diffraction and Structure Determination
Once suitable crystals are obtained, the next phase involves collecting and analyzing the X-ray diffraction data to determine the molecular and crystal structure.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure from a single crystal can be broken down into several key steps, as illustrated in the following workflow diagram.
References
- 1. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-3-iodopyrazin-2-amine
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Bromo-3-iodopyrazin-2-amine (CAS No. 1062608-42-7). As a halogenated heterocyclic compound integral to many research and development pipelines, its proper handling from benchtop to final disposal is a matter of paramount importance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards to ensure personnel safety and environmental stewardship.
The causality behind these procedures is rooted in the inherent hazards of halogenated organic compounds and the legal framework governing hazardous waste. Adherence to this protocol is not merely procedural—it is a self-validating system for laboratory safety and regulatory compliance.
Hazard Profile and Essential Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its molecular structure—a pyrazine ring substituted with bromine, iodine, and an amine group—allows for a robust risk assessment based on structurally analogous compounds. Chemicals like 2-Amino-5-bromo-3-iodopyridine and other halogenated pyridines/pyrazines are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, this compound must be handled as a hazardous substance.
All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
Key Safety and Handling Data
The following table summarizes the essential safety parameters, derived from analogous compounds, that dictate the handling and disposal protocols.
| Parameter | Specification | Rationale & References |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on data for similar halogenated amino-pyridines and pyrazines.[1][3] |
| Signal Word | Warning | Consistent with the irritation hazards identified for analogous compounds.[3] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, laboratory coat. N95 dust mask if handling large quantities of solid. | Standard PPE for handling irritant solids.[3][6] |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | The presence of bromine and iodine necessitates segregation into the halogenated waste stream.[4][7][8] |
| Primary Disposal Route | High-Temperature Incineration | Recommended method for complete destruction of halogenated organic compounds.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. This protocol ensures safety and compliance at every stage.
Step 1: Waste Segregation
All materials contaminated with this compound—including residual product, contaminated personal protective equipment (PPE), weighing papers, and glassware rinsates—must be segregated as "Halogenated Organic Waste." [4][7]
-
Causality: Halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[7] Mixing it with non-halogenated waste complicates and increases the cost of disposal and can lead to dangerous chemical reactions.[5][9]
Step 2: Waste Collection and Containerization
Utilize a designated, leak-proof waste container for all this compound waste.
-
Container Specifications: The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and possess a secure, screw-top lid.[3][9][10]
-
Collection: Solid waste, such as contaminated gloves and weighing boats, should be placed directly into the container.[3] Liquid waste, such as rinsates from cleaning glassware (e.g., acetone rinse), should also be collected in the designated halogenated waste container.[4]
-
Container Management: The container must remain closed at all times except when waste is actively being added.[11][12] This minimizes the release of vapors and prevents spills. Do not fill containers beyond 90% capacity to allow for expansion.[13]
Step 3: Comprehensive Labeling
Proper labeling is a critical regulatory requirement and is essential for the safety of all personnel handling the waste.[14] The label must be affixed to the container as soon as the first drop of waste is added.[12]
The label must clearly display the following information:
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5][10][12]
-
A list of all chemical constituents present in the waste container.[10][11]
-
Applicable hazard warnings (e.g., "Irritant," "Toxic").[15]
-
The date waste generation began (the date the first waste was added).[10]
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[10][11]
Step 4: Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][16]
-
Storage Conditions: Store the container in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials like strong oxidizing agents.[3][15] It is best practice to use a secondary containment bin to capture any potential leaks.[10][15]
-
Regulatory Limits: Under EPA regulations, a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed from the lab within three calendar days.[16] Partially filled containers may remain in the SAA for up to one year.[11]
Step 5: Final Disposal
The ultimate disposal of this compound waste must be conducted by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][7]
-
Do not dispose of this chemical down the drain or in the regular trash. [7][10][15] This is illegal and environmentally harmful.
-
Scheduling Pickup: Follow your institution's specific procedures for arranging a hazardous waste pickup.[4]
-
Documentation: Maintain meticulous records of waste generation and disposal as required by your institution and regulatory bodies.[15]
Emergency Procedures: Spill Management
In the event of a minor spill within a chemical fume hood:
-
Ensure appropriate PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Carefully sweep or scoop the absorbed material and any remaining solids into a dedicated bag or container.[3] Avoid generating dust.
-
Seal the container, label it as "Hazardous Waste" with the chemical name, and place it in the designated SAA container for disposal.[5][12]
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.[5][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. uakron.edu [uakron.edu]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ethz.ch [ethz.ch]
- 14. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 15. benchchem.com [benchchem.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling 5-Bromo-3-iodopyrazin-2-amine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 5-Bromo-3-iodopyrazin-2-amine is a key building block in medicinal chemistry, valued for its unique electronic and structural properties. However, its halogenated aromatic amine structure necessitates a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for handling this compound, ensuring both your safety and the integrity of your research.
Hazard Analysis: Understanding the Intrinsic Risks
Halogenated aromatic amines as a class of compounds present several potential hazards.[1][2] The presence of bromine, iodine, and an amine group on a pyrazine ring suggests a high likelihood of biological activity and potential reactivity. Based on data from analogous compounds, we can anticipate the following primary hazards.[4][5]
| Hazard Type | Anticipated Risk | Causality Behind the Risk |
| Skin Irritation/Corrosion | Causes skin irritation.[4][5] Prolonged contact may lead to more severe effects. | The amine group can be basic, while the overall molecule can interfere with biological tissues. Halogenated compounds can be absorbed through the skin.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4][5][7] | The fine, crystalline nature of the solid can cause mechanical irritation, while the chemical properties can lead to severe damage to the delicate tissues of the eye. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[4][5][8] | Fine powders can be easily aerosolized. The amine and halogen functionalities can irritate the mucous membranes of the respiratory system. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[4][9] | Aromatic amines can exhibit systemic toxicity. While specific data is absent, this is a prudent assumption for this chemical class.[2] |
| Hazardous Combustion Products | Fire may produce toxic and corrosive gases. | Thermal decomposition will likely release nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen iodide (HI).[5][10] |
Personal Protective Equipment (PPE): Your Primary Barrier
A comprehensive PPE strategy is non-negotiable. The selection of PPE must be tailored to the specific task being performed.
| Operation | Eye/Face Protection | Skin & Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety glasses with side shields and a face shield. | Chemical-resistant gloves (Nitrile rubber recommended), a lab coat with tight cuffs, and closed-toe shoes.[6][11] | Required . All handling of the solid powder must be done in a certified chemical fume hood.[11] If a hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or N95 particulate filter is mandatory.[11] |
| Handling Solutions | Chemical splash goggles. | Chemical-resistant gloves (Nitrile), lab coat. Consider a chemically resistant apron if there is a significant splash risk.[11] | Work should be conducted in a chemical fume hood.[11] |
| Cleaning Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves, a chemical-resistant suit or apron, and boots.[3] | A NIOSH-certified respirator with an appropriate cartridge is necessary. For large spills, a self-contained breathing apparatus (SCBA) may be required.[11] |
| Waste Disposal | Safety glasses with side shields. | Chemical-resistant gloves and a lab coat. | Not typically required if handling sealed containers in a well-ventilated area. |
Expert Insight: The choice of nitrile gloves is based on their broad resistance to a variety of chemical classes. However, it is critical to change them immediately if you suspect contamination. "Double gloving" (wearing two pairs of nitrile gloves) is a prudent practice when handling the pure solid, as it provides an extra layer of protection against tears and contamination during removal.[6]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for minimizing exposure and preventing contamination.
Preparation (Pre-Experiment)
-
Review Documentation: Before beginning, thoroughly read and understand this guide and any internal Standard Operating Procedures (SOPs).
-
Prepare the Workspace: Ensure your chemical fume hood is operational and certified. The work surface should be clean and clear of unnecessary items. Lining the work surface with absorbent, plastic-backed pads is recommended to contain minor spills.[6]
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, syringes) and reagents. Ensure an appropriate, labeled hazardous waste container is ready and accessible within the hood.[11]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Handling (Execution)
-
Chemical Transfer: Conduct all transfers of the solid compound within the chemical fume hood. Use tools like spatulas or powder funnels to minimize the creation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[3]
-
Container Management: Keep the primary container tightly sealed when not in use.[3][8] This prevents the release of dust and protects the compound from atmospheric moisture.
Cleanup (Post-Experiment)
-
Decontaminate Tools: Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical. Rinse them with a suitable solvent (like acetone or ethanol) inside the fume hood, collecting the rinsate as halogenated hazardous waste.[11]
-
Clean Workspace: Wipe down the work surface of the fume hood. Dispose of any contaminated absorbent pads as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[8]
Below is a workflow diagram illustrating the core handling process.
Caption: Standard workflow for handling this compound.
Emergency & Disposal Plan
Preparedness is paramount. Despite careful planning, accidents can happen.
Spill Response
-
For Solid Spills: Carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation.[10]
-
For Liquid Spills (Solutions): Cover and absorb the spill with an inert material like vermiculite or sand.[3][10] Work from the outside of the spill inward to prevent spreading.
-
Final Decontamination: After the bulk of the material is removed, decontaminate the spill surface.[10] Follow your institution's specific procedures.
Exposure Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination. These compounds must be treated as hazardous waste.[11]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11] Designate a specific, clearly labeled container for "Halogenated Organic Waste".[12]
-
Containerization: Collect all waste, including contaminated disposables (gloves, wipes, absorbent pads) and solvent rinsates, in a designated, sealable container.[11][12] Do not overfill the container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[11][12]
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area. Follow your institution's hazardous waste disposal procedures to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed contractor.[11][12]
By integrating these protocols into your daily laboratory operations, you build a system of self-validating safety. This ensures that your valuable research with this compound can proceed with the highest degree of protection for yourself, your colleagues, and the environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. uwyo.edu [uwyo.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
